molecular formula C7H10N2O B6237545 4-cyclobutoxy-1H-pyrazole CAS No. 1890865-42-5

4-cyclobutoxy-1H-pyrazole

Cat. No.: B6237545
CAS No.: 1890865-42-5
M. Wt: 138.2
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Description

4-Cyclobutoxy-1H-pyrazole is a chemical compound supplied for Research Use Only. It is not intended for diagnostic or therapeutic uses. The 1H-pyrazole moiety is a privileged scaffold in medicinal chemistry and drug discovery, renowned for its diverse pharmacological potential. Pyrazole-containing compounds have been extensively researched and are found in agents with a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, antibacterial, and antidepressant properties . The presence of this nucleus in established drugs such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant underscores its significant research value . This heterocycle is a π-excess aromatic system, where electrophilic substitution typically occurs at the 4-position, making derivatives like 4-cyclobutoxy-1H-pyrazole particularly valuable as synthetic intermediates for further functionalization . As a building block, 4-cyclobutoxy-1H-pyrazole combines this versatile pyrazole core with a cyclobutoxy substituent. The cyclobutyl group is frequently employed in drug design to modulate key properties of a molecule, such as its metabolic stability, lipophilicity, and overall three-dimensional conformation. Researchers can utilize this compound in various synthetic methodologies, such as cyclocondensation reactions with hydrazines and 1,3-difunctional systems, to develop novel pyrazole derivatives for biological screening . Recent studies on pyrazole analogs highlight their potent mechanism-dependent activities, such as functioning as antioxidants by inhibiting ROS production in human platelets and endothelial cells, and demonstrating promising antiproliferative effects in cancer cell line screens . 4-Cyclobutoxy-1H-pyrazole is designed for researchers seeking to explore these and other mechanisms, offering a key intermediate for the synthesis of targeted bioactive molecules.

Properties

CAS No.

1890865-42-5

Molecular Formula

C7H10N2O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

Precision Synthesis of 4-Cyclobutoxy-1H-Pyrazole: A Modular Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-cyclobutoxy-1H-pyrazole moiety represents a high-value pharmacophore in modern drug discovery, particularly within kinase inhibitor development (e.g., JAK, BTK targets). This structural motif offers a strategic balance between lipophilicity and metabolic stability. Unlike the rapidly metabolized methoxy group or the conformationally flexible isopropoxy group, the cyclobutyl ether introduces a defined steric vector and enhanced hydrolytic stability, often improving the pharmacokinetic (PK) profile of lead compounds.

This guide details the synthesis of 4-cyclobutoxy-1H-pyrazole, prioritizing regiochemical integrity. The core challenge in synthesizing 4-alkoxypyrazoles is differentiating between the nucleophilic oxygen at C4 and the ring nitrogens. Without rigorous protecting group strategies, N-alkylation (thermodynamically favored) competes with the desired O-alkylation. This guide presents two validated routes: a high-fidelity Mitsunobu coupling (Route A) and a scalable Nucleophilic Substitution (Route B).

Part 1: Retrosynthetic Analysis

To guarantee the formation of the C4–O bond, the synthesis is disconnected at the ether linkage. The immediate precursor is 4-hydroxypyrazole , protected at the N1 position to enforce O-selectivity.

Retrosynthesis Target Target: 4-Cyclobutoxy-1H-pyrazole Intermediate Intermediate: 1-Protected-4-hydroxypyrazole Target->Intermediate Deprotection SM1 Reagent: Cyclobutanol (Route A: Mitsunobu) Intermediate->SM1 C-O Coupling SM2 Reagent: Bromocyclobutane (Route B: SN2) Intermediate->SM2 Alkylation Precursor Precursor: 4-Bromopyrazole or 4-Nitropyrazole Intermediate->Precursor Oxidation/Reduction

Figure 1: Retrosynthetic logic flow prioritizing the isolation of the 4-hydroxy core.

Part 2: Precursor Synthesis (The 4-Hydroxypyrazole Core)

Before attempting alkylation, one must secure high-purity 1-Boc-4-hydroxypyrazole or 1-THP-4-hydroxypyrazole . Commercial availability varies; thus, in-house synthesis from 4-bromopyrazole is the most reliable method.

Protocol: Boronate Oxidation to 4-Hydroxypyrazole

This method avoids the harsh reducing conditions required for nitropyrazoles and is compatible with sensitive functionality.

Reagents:

  • 4-Bromo-1H-pyrazole

  • 3,4-Dihydro-2H-pyran (DHP) & p-TsOH (Protection)

  • Bis(pinacolato)diboron (B2Pin2)

  • Pd(dppf)Cl2 (Catalyst)[1]

  • Hydrogen Peroxide (H2O2) / NaOH (Oxidation)

Step-by-Step Workflow:

  • Protection : Dissolve 4-bromo-1H-pyrazole in DCM. Add 1.2 eq DHP and 0.05 eq p-TsOH. Stir at RT for 4h. Quench with NaHCO3. Isolate 1-(tetrahydro-2H-pyran-2-yl)-4-bromopyrazole .

  • Borylation : In dry dioxane, combine the protected bromide (1.0 eq), B2Pin2 (1.2 eq), KOAc (3.0 eq), and Pd(dppf)Cl2 (0.05 eq). Degas with N2. Heat at 90°C for 12h. Filter and concentrate to yield the 4-pinacolboronate .

  • Oxidation : Dissolve the boronate in THF. Cool to 0°C. Add 2M NaOH (2.0 eq) followed by dropwise addition of 30% H2O2 (1.5 eq). Stir for 1h.

  • Workup : Quench with saturated Na2S2O3 (to destroy peroxides). Acidify carefully to pH 6. Extract with EtOAc.

    • Result: 1-THP-4-hydroxypyrazole .

Part 3: Route A — The Mitsunobu Protocol (High Fidelity)

This is the preferred route for medicinal chemistry scales (<10g). It utilizes cyclobutanol , which is commercially available and avoids the elimination side-reactions common with cyclobutyl halides.

Mechanistic Rationale

The Mitsunobu reaction activates the alcohol (cyclobutanol) as a phosphonium intermediate. The nucleophile (4-hydroxypyrazole) attacks this intermediate. Since the N1 position is protected (e.g., with Boc or THP), the only available nucleophile is the C4-hydroxyl group, ensuring 100% regioselectivity.

Experimental Protocol

Materials:

  • Substrate: 1-Boc-4-hydroxypyrazole (1.0 eq)

  • Reagent: Cyclobutanol (1.2 eq)

  • Phosphine: Triphenylphosphine (PPh3) (1.5 eq) or Polymer-supported PPh3 (for easier purification)

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

  • Setup : Flame-dry a 2-neck round bottom flask. Cool to 0°C under Nitrogen atmosphere.

  • Dissolution : Charge the flask with 1-Boc-4-hydroxypyrazole, cyclobutanol, and PPh3 in anhydrous THF. Stir until fully dissolved.

  • Addition : Add DIAD dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent azodicarboxylate decomposition.

  • Reaction : Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting phenol spot should disappear.

  • Workup : Concentrate the THF in vacuo. Triturate the residue with cold Et2O/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the white solid.

  • Purification : Flash chromatography (SiO2, 0–30% EtOAc in Hexane).

    • Intermediate: 1-Boc-4-cyclobutoxypyrazole .

Deprotection (Boc Removal):

  • Dissolve the intermediate in DCM (5 mL/mmol).

  • Add TFA (1 mL/mmol) or 4M HCl in Dioxane at 0°C.

  • Stir for 2 hours at RT.

  • Concentrate.[2][3][4][5] Neutralize with saturated NaHCO3 and extract with DCM/IPA (3:1) for maximum recovery.

Part 4: Route B — Nucleophilic Substitution (Scalable)

For larger scales (>50g), the cost of Mitsunobu reagents (DIAD/PPh3) becomes prohibitive. Direct alkylation with bromocyclobutane is the alternative. Note that bromocyclobutane is a secondary halide with significant steric strain; elimination to cyclobutene is a competing side reaction.

Critical Process Parameters (CPP)
  • Base : Cesium Carbonate (Cs2CO3) is superior to K2CO3 due to the "Cesium Effect," which improves solubility and reactivity of the pyrazole anion in organic solvents.

  • Solvent : DMF or NMP is required to facilitate the SN2 reaction.

  • Temperature : 80–90°C is necessary to overcome the activation energy of the secondary halide.

Experimental Protocol

Materials:

  • Substrate: 1-Benzyl-4-hydroxypyrazole (Benzyl is more stable than Boc at 90°C).

  • Reagent: Bromocyclobutane (2.0 eq)

  • Base: Cs2CO3 (2.5 eq)

  • Solvent: DMF (anhydrous)

Procedure:

  • Alkylation : In a pressure vessel, suspend 1-benzyl-4-hydroxypyrazole and Cs2CO3 in DMF. Add bromocyclobutane.

  • Heating : Seal the vessel and heat to 90°C for 24 hours.

    • Note: Bromocyclobutane is volatile (bp ~134°C), but sealing prevents loss over long reaction times.

  • Workup : Cool to RT. Dilute with water and extract with MTBE (Methyl tert-butyl ether). Wash organics with LiCl solution (to remove DMF).

  • Deprotection (Benzyl Removal) :

    • Dissolve the alkylated product in MeOH.

    • Add Pd/C (10% w/w) and Ammonium Formate (5 eq) or use H2 balloon.

    • Reflux for 2–4 hours (Transfer Hydrogenation).

    • Filter through Celite and concentrate.

Part 5: Analytical Characterization

Validating the structure requires confirming the presence of the cyclobutyl ring and the integrity of the pyrazole core.

Method Expected Signal / Observation Diagnostic Value
1H NMR (CDCl3) δ 7.40 (s, 2H) : Pyrazole C3-H and C5-H (equivalent if tautomerizing).Confirms pyrazole core.[3][6]
δ 4.65 (m, 1H) : Cyclobutyl methine (O-CH). Multiplicity: Pentet-like.Confirms O-alkylation (N-alkyl would be ~4.8-5.0 ppm).
δ 2.40 - 1.60 (m, 6H) : Cyclobutyl methylene protons.Confirms cyclobutyl ring integrity.
13C NMR δ ~135 ppm : Pyrazole C3/C5.
δ ~73 ppm : Cyclobutyl C-O carbon.Chemical shift < 60 ppm suggests N-alkylation error.
LC-MS (ESI+) [M+H]+ = 139.08 (Calculated for C7H10N2O).Mass confirmation.[4]

Part 6: Visualizing the Workflow

The following diagram illustrates the decision matrix and chemical flow for the synthesis.

SynthesisWorkflow Start Start: 4-Bromo-1H-pyrazole Protect 1. Protection (DHP/Boc) 2. Boronate Formation Start->Protect Hydroxy Intermediate: 1-PG-4-Hydroxypyrazole Protect->Hydroxy Oxidation (H2O2) Decision Scale? Hydroxy->Decision RouteA Route A (Mitsunobu) Cyclobutanol, PPh3, DIAD THF, RT Decision->RouteA <10g (High Purity) RouteB Route B (SN2) Bromocyclobutane, Cs2CO3 DMF, 90°C Decision->RouteB >50g (Cost Effective) Deprotect Deprotection (TFA or H2/Pd) RouteA->Deprotect RouteB->Deprotect Final Product: 4-Cyclobutoxy-1H-pyrazole Deprotect->Final

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on scale and available reagents.

References

  • Preparation of 4-hydroxypyrazoles via Boronate Oxidation

    • Source: WO 2020/039025 A1. "Method for producing substituted pyrazoles."[2][4][7]

    • URL
    • Relevance: Details the conversion of pyrazole boronates to 4-hydroxypyrazoles using H2O2, a critical precursor step.
  • Mitsunobu Reaction on Heterocycles

    • Source: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.
    • URL: [Link]

    • Relevance: Validates the use of Mitsunobu conditions for phenolic-like heterocycles and secondary alcohols.
  • Source: WO 2024/099898 A1. "Substituted bi- and tricyclic HSET inhibitors.
  • Regioselective Alkylation of Pyrazoles

    • Source: Journal of Organic Chemistry, "Regioselective Synthesis of N-Substituted Pyrazoles."
    • URL: [Link]

    • Relevance: Provides the mechanistic basis for using N-protection to drive O-alkylation over N-alkyl

Sources

Technical Guide: Physicochemical Profiling and Stability Assessment of 4-Cyclobutoxy-1H-pyrazole

[1]

Executive Summary

4-Cyclobutoxy-1H-pyrazole (CAS 1890865-42-5) has emerged as a high-value "privileged scaffold" in the design of kinase inhibitors, particularly for targets like JAK, BTK, and USP1.[1] The incorporation of the cyclobutoxy moiety at the 4-position offers a unique balance of lipophilicity and metabolic stability compared to linear alkoxy chains, while the pyrazole ring serves as a critical hydrogen-bond donor/acceptor motif within the ATP-binding pocket.[1]

This guide provides a rigorous technical analysis of the solubility and stability profiles of this intermediate. It moves beyond basic datasheet parameters to offer predictive insights and self-validating experimental protocols required for its successful integration into drug development campaigns.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

ParameterSpecification
Chemical Name 4-Cyclobutoxy-1H-pyrazole
CAS Number 1890865-42-5
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Physical State Off-white to pale yellow crystalline solid
Predicted LogP ~1.6 – 1.9 (Lipophilic)
pKa (Calculated) pKa₁ (Pyrazolium): ~2.5 (Basic N)pKa₂ (Pyrazole-NH): ~13.8 (Acidic NH)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Structural Insight

The molecule consists of an electron-rich pyrazole ring substituted with a cyclobutyl ether.[1]

  • The Ether Linkage: Unlike linear ethers, the cyclobutyl group introduces steric bulk and conformational restriction. While generally stable, the ring strain (~26 kcal/mol) of the cyclobutane moiety sensitizes the ether oxygen to acid-catalyzed cleavage under extreme conditions.

  • The Pyrazole Core: Exhibits amphoteric character. It behaves as a weak base in strong acid (forming the pyrazolium cation) and a weak acid in strong base (forming the pyrazolide anion). This ionization behavior dictates its pH-dependent solubility profile.[1]

Solubility Profile

Solvent Compatibility Matrix

The solubility of 4-cyclobutoxy-1H-pyrazole is governed by the lipophilic cyclobutoxy tail and the polar pyrazole head.[1]

Solvent ClassSolubility PredictionApplication Note
Aqueous (pH 7) Low (< 1 mg/mL) The neutral molecule is poorly soluble in water due to the lipophilic ether tail.[1]
Aqueous (pH < 2) High Protonation of the pyrazole nitrogen (

) solubilizes the compound as a cation.
Polar Aprotic (DMSO, DMF) Very High (> 50 mg/mL) Preferred solvents for stock solutions and nucleophilic substitution reactions (SNAr).
Alcohols (MeOH, EtOH) Moderate to High Suitable for crystallization or transfers; solubility decreases with decreasing temperature.
Chlorinated (DCM, CHCl₃) High Excellent for extraction during workup procedures.
Non-Polar (Hexane) Low Useful as an anti-solvent for precipitation/crystallization.
Visualizing the Solubility Workflow

The following diagram outlines the logical flow for determining the optimal solvent system for process chemistry or biological assay dosing.

SolubilityWorkflowStartSolubility Assessment(4-Cyclobutoxy-1H-pyrazole)AqueousAqueous Media?Start->AqueousOrganicOrganic Solvent?Start->OrganicpH_CheckCheck pHAqueous->pH_CheckAcidicpH < 2(Soluble Cation)pH_Check->AcidicNeutralpH 4-10(Insoluble Neutral)pH_Check->NeutralBasicpH > 13(Soluble Anion)pH_Check->BasicPolarDMSO/DMF(Stock Solution)Organic->PolarHigh Sol.NonPolarHexane/Heptane(Anti-Solvent)Organic->NonPolarLow Sol.

Figure 1: Solubility decision tree based on solvent polarity and pH ionization states.[1]

Stability Assessment

Thermal & Oxidative Stability[1]
  • Thermal: The pyrazole ring is aromatic and thermally robust. The molecule is expected to be stable in solid state up to its melting point (typically >60°C for analogs). However, sublimation may occur under high vacuum due to its relatively low molecular weight.

  • Oxidative: The ether linkage is generally resistant to oxidation under ambient conditions. Standard storage (inert atmosphere) is recommended primarily to prevent moisture uptake (hygroscopicity of the pyrazole NH).

Hydrolytic Stability (Critical Analysis)

The primary stability risk lies in the cyclobutyl ether linkage .

  • Acidic Conditions: Strong mineral acids (HCl, H₂SO₄) at elevated temperatures can catalyze the cleavage of the ether bond, releasing 4-hydroxypyrazole and cyclobutanol (or rearrangement products).

  • Basic Conditions: The ether linkage is stable to hydrolysis in basic media (NaOH, KOH, carbonates), making it compatible with standard SNAr or alkylation conditions used in drug synthesis.

Self-Validating Experimental Protocols

To ensure data integrity in your specific application, use the following protocols. These are designed to be "self-validating" by including internal controls.[1]

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask)

Objective: Determine the equilibrium solubility at pH 7.4 (physiological) and pH 2.0 (gastric).

  • Preparation: Weigh ~5 mg of 4-cyclobutoxy-1H-pyrazole into two 1.5 mL microcentrifuge tubes.

  • Solvent Addition:

    • Tube A: Add 500 µL of PBS (pH 7.4).

    • Tube B: Add 500 µL of 0.01 M HCl (pH 2.0).

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours. Control: Visually confirm undissolved solid remains (saturation). If clear, add more solid.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes. Filter supernatant through a 0.22 µm PTFE filter (low binding).

  • Quantification: Analyze via HPLC-UV (254 nm).

    • Self-Validation Step: Inject a standard curve of the compound dissolved in DMSO (0.1, 0.5, 1.0 mg/mL). If the calculated solubility of Tube A is < 1 µg/mL (below LOQ), report as "insoluble" rather than extrapolating noise.

Protocol B: Stability-Indicating Forced Degradation

Objective: Identify degradation pathways and validate analytical method specificity.

  • Sample Prep: Prepare a 1 mg/mL solution in 50:50 MeCN:H₂O.

  • Stress Conditions:

    • Acid Stress: Add 1N HCl (1:1 v/v).[1] Heat at 60°C for 4 hours.

    • Base Stress: Add 1N NaOH (1:1 v/v).[1] Heat at 60°C for 4 hours.

    • Oxidative Stress: Add 3% H₂O₂.[1] Store RT for 4 hours.[1]

    • Control: Untreated sample at RT.

  • Analysis: HPLC-UV/MS.

    • Self-Validation Step: Calculate Mass Balance (% Recovery = Assay + Impurities). If Mass Balance < 90%, non-chromatographable species (e.g., volatile cyclobutene from ether elimination) may be forming.

Degradation Pathway Diagram

The following diagram illustrates the potential breakdown routes to monitor during stability testing.

DegradationPathwaysParent4-Cyclobutoxy-1H-pyrazole(C7H10N2O)AcidPathAcid Hydrolysis(H+ / Heat)Parent->AcidPathBasePathBase Hydrolysis(OH- / Heat)Parent->BasePathCleavageEther CleavageAcidPath->CleavageRiskStableStable StructureBasePath->StableHigh StabilityProduct14-Hydroxypyrazole(Degradant A)Cleavage->Product1Product2Cyclobutanol / Cyclobutene(Degradant B)Cleavage->Product2

Figure 2: Forced degradation pathways.[1] Note that the ether linkage is the primary liability under acidic stress.[1]

Handling and Storage Recommendations

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: Pyrazoles can be hygroscopic.[1] Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Safety: Treat as a potential irritant.[1] Use standard PPE (gloves, goggles, lab coat).

References

  • American Chemical Society. (2025). Structural Optimization of Bicyclic Oxo-Boronates as Dual Metallo- and Serine-β-Lactamase Inhibitors. Journal of Medicinal Chemistry. (Contextual citation for 4-cyclobutoxy-1H-pyrazole as a bioactive fragment). Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.).[1] Patent US-12404275-B2: Pyrazolopyrazine derived compounds.[1] (Demonstrates use in kinase inhibitor synthesis). Retrieved February 5, 2026, from [Link]

The Pyrazole Paradigm: From Dye Chemistry to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Knorr Moment"

In the annals of heterocyclic chemistry, few scaffolds boast the evolutionary resilience of the pyrazole ring. Discovered serendipitously in 1883 by Ludwig Knorr, who was attempting to synthesize quinoline derivatives for antimalarial applications, the pyrazole moiety (1,2-diazole) initially emerged as a case of mistaken identity. Knorr’s error—believing he had made a tetrahydroquinoline—led to the synthesis of Antipyrine (phenazone) , the world’s first synthetic analgesic and antipyretic.

For the modern drug developer, the pyrazole is not merely a historical artifact; it is a "privileged scaffold."[1] Its planar architecture, capacity for multiple hydrogen-bonding modes (donor/acceptor), and metabolic stability make it an ideal bioisostere for phenyl rings and a potent ATP-mimetic in kinase inhibition. This guide dissects the pyrazole scaffold from the bench scientist's perspective, moving from the mechanics of the Knorr synthesis to the structural logic of blockbuster COX-2 inhibitors.

Structural Fundamentals & Tautomerism

The utility of pyrazoles in medicinal chemistry is governed by their tautomeric fluidity. Unlike pyrrole or pyridine, unsubstituted pyrazoles exist in a rapid annular tautomerism (


-unsubstituted).
The Tautomeric Triad

For a 3,5-substituted pyrazole, the position of the proton is transient. In solution, the equilibrium is dictated by solvent polarity and substituent electronics.

  • 
    -isomer:  Generally favored in non-polar solvents.
    
  • 
    -isomer:  Often destabilized unless specific substitution patterns lock this conformation.
    
  • Significance: In protein binding pockets (e.g., CDK2 or COX-2), the pyrazole often serves as a "chameleon," shifting its tautomeric state to optimize H-bond networks with residues like Glu or Leu.

Synthetic Architectures: The "How"

The Classical Knorr Synthesis

The condensation of hydrazines with 1,3-dicarbonyls remains the industrial workhorse. However, for the bench scientist, the primary challenge is regioselectivity .

The Mechanism:

  • Nucleophilic Attack: The hydrazine nitrogen attacks a carbonyl carbon.

  • Imine Formation: Loss of water forms a hydrazone intermediate.

  • Cyclization: Intramolecular attack closes the ring.

The Regioselectivity Problem: When using unsymmetrical 1,3-diketones (


) and substituted hydrazines (

), two regioisomers are possible.[2]
  • Rule of Thumb: The most nucleophilic nitrogen (usually the terminal

    
    ) attacks the most electrophilic carbonyl (usually the least sterically hindered or most electron-deficient).
    
  • Control: To force a specific isomer, scientists often use fluorinated alcohols (e.g., HFIP) or specific Lewis acids to activate one carbonyl selectively.

Modern Frontiers: C-H Activation

While Knorr synthesis builds the ring, modern medicinal chemistry often functionalizes the pre-formed ring.

  • C4-Arylation: Palladium-catalyzed C-H activation allows for the direct installation of aryl groups at the 4-position, avoiding the need for pre-halogenated precursors.

  • N-Arylation: Chan-Lam coupling (using boronic acids and Cu catalysis) has largely replaced harsh nucleophilic aromatic substitutions for installing complex

    
    -substituents.
    

Visualizing the Logic

The following diagrams illustrate the timeline of discovery and the decision logic for synthesis.

Pyrazole_Ecosystem Start 1883: Ludwig Knorr Attempts Quinoline Synthesis Discovery Discovery of Antipyrine (First Synthetic Analgesic) Start->Discovery Serendipity MidEra 1950s: Phenylbutazone (NSAID for Arthritis) Discovery->MidEra Anti-inflammatory Focus Modern 1998: Celecoxib (COX-2 Specificity) MidEra->Modern Targeted Selectivity Kinase 2011: Crizotinib (ALK/ROS1 Inhibitor) Modern->Kinase Scaffold Hopping

Figure 1: The evolutionary timeline of pyrazole therapeutics, moving from accidental analgesic discovery to precision oncology.

Regioselectivity_Logic Input Reagents: Unsymmetrical 1,3-Diketone + Substituted Hydrazine Decision Is the Hydrazine Sterically Bulky? Input->Decision Yes Steric Control Dominates Decision->Yes Yes (e.g., t-Butyl) No Electronic Control Dominates Decision->No No (e.g., Methyl) Result1 Terminal NH2 attacks Least Hindered Carbonyl Yes->Result1 Result2 Terminal NH2 attacks Most Electron-Deficient Carbonyl No->Result2

Figure 2: Decision matrix for predicting regioisomers in Knorr Synthesis. Understanding nucleophilicity vs. electrophilicity is key.

Pharmacological Case Study: The COX-2 Revolution

The development of Celecoxib (Celebrex) represents the pinnacle of pyrazole rational drug design.

  • The Challenge: Classical NSAIDs (like aspirin) inhibit both COX-1 (gastric protective) and COX-2 (inflammatory). This led to ulcers.

  • The Solution: The pyrazole ring in Celecoxib is rigid. It orients a sulfonamide group into a specific "side pocket" present in COX-2 but blocked by a bulky isoleucine residue in COX-1.

  • Structural Role: The pyrazole serves as a rigid linker, holding the phenyl and trifluoromethyl groups at the precise angle (approx 120°) required to fit the hydrophobic channel of the enzyme.

Detailed Experimental Protocol

Objective: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Edaravone precursor). Rationale: This protocol demonstrates the classic Knorr condensation. It is a self-validating reaction due to the precipitation of the product and distinct melting point.

Reagents
ReagentEquiv.Role
Ethyl Acetoacetate1.11,3-Dicarbonyl Electrophile
Phenylhydrazine1.0Dinucleophile
Ethanol (Absolute)SolventReaction Medium
Acetic Acid (Glacial)Cat.Acid Catalyst (promotes imine formation)
Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Add Phenylhydrazine (10.8 g, 0.1 mol) and Ethanol (50 mL) .

  • Addition: Slowly add Ethyl Acetoacetate (14.3 g, 0.11 mol) dropwise over 15 minutes at room temperature. Observation: The solution will warm slightly (exothermic).

  • Catalysis: Add 5 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2 hours .

    • Mechanism Check: The heat drives the dehydration step, converting the intermediate hydrazone into the cyclized pyrazolone.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes. The product should crystallize as a white/off-white solid.

  • Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 10 mL) to remove unreacted hydrazine.

  • Validation:

    • Yield: Expected 85-95%.

    • Melting Point: 127°C (Literature value).

    • NMR (DMSO-d6): Look for the characteristic methylene protons (

      
      ) of the pyrazolone ring around 5.4 ppm (or vinylic CH if in enol form).
      

Future Outlook: Fragment-Based Discovery

The future of pyrazoles lies in Fragment-Based Drug Discovery (FBDD) . Because low molecular weight pyrazoles bind efficiently to hinge regions of kinases, they are often used as "starting fragments."

  • Trend: Libraries of 3,4,5-substituted pyrazoles are screened against kinases.

  • Evolution: Once a "hit" is found, the molecule is "grown" using C-H activation chemistry to reach into adjacent binding pockets, increasing potency from micromolar to nanomolar affinity.

References

  • Knorr, L. (1883).[3] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.

  • Bruneau, P., et al. (2023).[4] Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

  • Fustero, S., et al. (2008).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry.

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of celecoxib. Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis.

Sources

Therapeutic Targeting of Pyrazole Derivatives: A Structural & Mechanistic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Paradigm

In modern medicinal chemistry, the pyrazole ring (1,2-diazole) is not merely a structural connector; it is a pharmacophore tuning fork . Its planar, electron-rich architecture allows it to serve simultaneously as a hydrogen bond donor (via N1-H) and acceptor (via N2), making it an ideal bioisostere for phenol or amide moieties.

For the drug development professional, the pyrazole derivative represents a high-value starting point due to its proven ability to navigate the "lipophilicity-solubility cliff." This guide dissects the three primary therapeutic arenas where pyrazoles dominate—Kinase inhibition, Inflammation, and Metabolic regulation—and provides actionable protocols for their validation.

Part 1: The Kinome – Precision Oncology & Immunology

The most prolific application of pyrazole derivatives lies in the inhibition of protein kinases. The scaffold's ability to mimic the adenine ring of ATP allows it to anchor deep within the hydrophobic pocket of kinases.

Target: Janus Kinases (JAKs)

Mechanism: ATP-Competitive Inhibition Pyrazole derivatives like Ruxolitinib and Baricitinib function by occupying the ATP-binding site in the catalytic domain of JAK1/JAK2.

  • Structural Logic: The pyrazole ring often forms a critical bidentate hydrogen bond with the "hinge region" residues (e.g., Glu966 and Leu932 in JAK2).

  • Therapeutic Outcome: Inhibition of STAT phosphorylation, blocking the transcription of pro-inflammatory cytokines (IL-6, TNF-α).[1]

Target: Bruton’s Tyrosine Kinase (BTK)

Mechanism: Covalent Irreversible Inhibition Ibrutinib , a pyrazolo[3,4-d]pyrimidine, exemplifies the evolution of this scaffold.

  • Causality: The pyrazole core positions the molecule within the active site, while an acrylamide appendage acts as a "warhead," forming a covalent Michael addition adduct with Cysteine 481 .

  • Validation: This covalent bonding results in time-dependent inhibition, a key metric in assay design (see Protocol 1).

Target: ALK/ROS1 (Receptor Tyrosine Kinases)

Crizotinib utilizes a pyrazole core to target the ATP pocket of the ALK fusion protein.

  • Selectivity Factor: The substitution pattern on the pyrazole ring (often a piperidine or similar group) dictates selectivity against the homologous insulin receptor (IR), preventing metabolic side effects.

Visualization: JAK-STAT Signaling Blockade

The following diagram illustrates the mechanistic interruption of the JAK-STAT pathway by pyrazole-based inhibitors.

JAK_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK ATP Competition (Blockade) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / DNA Transcription pSTAT->Nucleus Translocation

Caption: Schematic of JAK-STAT pathway inhibition. Pyrazole inhibitors competitively bind JAK, preventing STAT phosphorylation and subsequent gene transcription.

Part 2: Inflammation & Pain – The COX-2 Selectivity Breakthrough

The historical triumph of pyrazoles is in non-steroidal anti-inflammatory drugs (NSAIDs).

Target: Cyclooxygenase-2 (COX-2)

Drug: Celecoxib Differentiation: unlike traditional NSAIDs (carboxylates), pyrazoles like Celecoxib utilize a rigid sulfonamide-substituted pyrazole ring.

  • Mechanistic Insight: The pyrazole ring serves as a rigid spacer that orients the polar sulfonamide group into a distinct hydrophilic side pocket (Arg513/His90) present only in COX-2, not COX-1.

  • Safety Profile: This structural selectivity spares the gastroprotective prostaglandins generated by COX-1, reducing ulcer risk.

Emerging Target: p38 MAPK

Newer pyrazole derivatives are showing promise as inhibitors of p38 Mitogen-Activated Protein Kinase , a central regulator of TNF-α production.

  • Binding Mode: The pyrazole nitrogen accepts a H-bond from the backbone amide of Met109 in the hinge region.

Part 3: Metabolic & Endocrine Regulation

Beyond oncology and inflammation, the pyrazole scaffold is pivotal in metabolic enzyme regulation.

Target: Dipeptidyl Peptidase-4 (DPP-4)

Drugs: Teneligliptin, Omarigliptin Function: Treatment of Type 2 Diabetes.

  • Mechanism: These drugs inhibit the degradation of GLP-1. The pyrazole moiety often interacts with the S2 extensive subsite of the DPP-4 enzyme, enhancing potency and residence time compared to earlier cyanopyrrolidines.

Target: Phosphodiesterase Type 5 (PDE5)

Drug: Sildenafil (Pyrazolopyrimidine core) Function: Vasodilation (Erectile Dysfunction/PAH).[1]

  • Mimicry: The pyrazolopyrimidine core mimics the guanine ring of cGMP, the natural substrate of PDE5.

Data Summary: Comparative Potency of Pyrazole Therapeutics
DrugPrimary TargetMechanismIC50 / Ki (Approx)Indication
Ibrutinib BTKCovalent (Cys481)0.5 nMMCL, CLL
Ruxolitinib JAK1/2ATP-Competitive3.3 nM (JAK1)Myelofibrosis
Celecoxib COX-2Allosteric/Pocket40 nMRheumatoid Arthritis
Sildenafil PDE5Substrate Mimic3.5 nMED, PAH
Crizotinib ALKATP-Competitive20 nMNSCLC

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Time-Dependent Kinase Inhibition Assay (For Covalent Inhibitors)

Purpose: To validate if a novel pyrazole derivative acts via a covalent mechanism (like Ibrutinib) or reversible binding.

Reagents:

  • Recombinant Kinase (e.g., BTK)

  • Substrate peptide (biotinylated)

  • ATP (at Km concentration)

  • Detection Reagents (TR-FRET or HTRF antibody pair)

Step-by-Step Methodology:

  • Pre-Incubation (The Variable): Prepare two parallel plates.

    • Plate A (No Pre-incubation): Add Enzyme and Inhibitor simultaneously, immediately followed by ATP/Substrate mix.

    • Plate B (Pre-incubation): Incubate Enzyme and Inhibitor for 60 minutes at Room Temperature (RT) before adding ATP/Substrate.

  • Reaction: Allow kinase reaction to proceed for 60 minutes at RT.

  • Termination: Add EDTA/Detection buffer to stop phosphorylation.

  • Readout: Measure fluorescence ratio (e.g., 665nm/620nm for HTRF).

  • Data Analysis (The Validation):

    • Calculate IC50 for both plates.

    • Interpretation: If IC50 (Plate B) is significantly lower (e.g., >10-fold shift) than IC50 (Plate A), the inhibitor is Time-Dependent (indicative of covalent bonding or slow-offset kinetics). If IC50 is unchanged, it is a rapid-equilibrium reversible inhibitor.

Protocol B: Molecular Docking Workflow for Pyrazole Scaffolds

Purpose: To predict binding orientation and selectivity before synthesis.

Software: AutoDock Vina, Schrödinger Glide, or Gold.

  • Protein Prep:

    • Download PDB structure (e.g., 3CS9 for COX-2).

    • Critical Step: Remove water molecules unless they bridge the ligand and hinge region (common in kinase active sites).

    • Protonate residues at pH 7.4 (Pay attention to Histidine tautomers).

  • Ligand Prep:

    • Generate 3D conformers of the pyrazole derivative.

    • Tautomer Check: Pyrazoles exist in N1-H / N2-H tautomeric equilibrium. You must dock BOTH tautomers independently, as the binding pocket environment often selects a specific tautomer.

  • Grid Generation:

    • Center grid box on the co-crystallized ligand centroid. Active site box size: 20Å x 20Å x 20Å.

  • Docking & Scoring:

    • Run rigid-receptor, flexible-ligand docking.

    • Filter: Prioritize poses where the Pyrazole Nitrogen forms a H-bond with the target's hinge region (kinases) or specific polar residues (Arg513 in COX-2).

Visualization: Drug Discovery Workflow

The following diagram outlines the logical flow from scaffold selection to lead optimization.

Drug_Discovery_Workflow Start Pyrazole Scaffold Selection Design In Silico Design (Docking/SAR) Start->Design Synth Synthesis (Regioselective) Design->Synth Assay In Vitro Assay (Kinase/COX) Synth->Assay Assay->Design Low Potency (Loop Back) Selectivity Selectivity Profiling (e.g., COX-2 vs COX-1) Assay->Selectivity Hit Confirmation Selectivity->Design Low Selectivity (Loop Back) Lead Lead Candidate Selectivity->Lead High Selectivity

Caption: Iterative workflow for optimizing pyrazole-based therapeutics, emphasizing the feedback loop between biological assay data and in silico design.

Part 5: Future Outlook – PROTACs

The future of pyrazole derivatives lies in Proteolysis Targeting Chimeras (PROTACs) .

  • Concept: Use a pyrazole-based kinase inhibitor (e.g., an Ibrutinib analog) as the "Warhead" linked to an E3 ligase ligand (like Thalidomide).

  • Advantage: Instead of just inhibiting the enzyme, the chimera recruits the Ubiquitin-Proteasome system to degrade the pathogenic protein entirely.

  • Design Note: The N1 position of the pyrazole ring is often a solvent-exposed region, making it an ideal attachment point for the PROTAC linker without disrupting target binding.

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances.

  • FDA approved pyrazole containing anti-inflammatory drugs. ResearchGate.

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors. PubMed.

  • Antibacterial Pyrazoles: Tackling Resistant Bacteria. Future Medicinal Chemistry.

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles. MDPI.

Sources

Methodological & Application

Application Note: 4-Cyclobutoxy-1H-pyrazole as a Novel Solvatochromic Probe for Cellular Membrane Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Pyrazole Scaffolds in Bioimaging

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Pyrazole derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3][4] Beyond therapeutics, the unique electronic and structural characteristics of pyrazoles have led to their emergence as versatile components in the design of fluorescent molecular probes.[1][5] These probes are indispensable tools in modern biology, offering high sensitivity and spatiotemporal resolution for visualizing complex cellular processes.[6][7]

The fluorescence of pyrazole-based compounds can be exquisitely sensitive to the local environment. This property, known as solvatochromism, allows them to act as reporters of polarity and viscosity in their immediate surroundings.[8] This application note describes the synthesis, characterization, and application of a novel pyrazole derivative, 4-cyclobutoxy-1H-pyrazole, as a solvatochromic fluorescent probe for imaging cellular membranes. The bulky and hydrophobic cyclobutoxy group at the C4 position is designed to facilitate partitioning into the lipid bilayer, while the pyrazole core provides the environment-sensitive fluorescence.[3]

Principle of Operation: Solvatochromism and Membrane Imaging

The photophysical properties of 4-cyclobutoxy-1H-pyrazole are governed by intramolecular charge transfer (ICT). Upon excitation, the electron density within the molecule is redistributed, creating a more polar excited state. In nonpolar environments, such as the hydrophobic core of a lipid bilayer, the emission is of higher energy (shorter wavelength). Conversely, in more polar environments, such as the headgroup region of the membrane or the aqueous cytoplasm, the excited state is stabilized, resulting in a lower energy emission (longer wavelength). This red-shift in emission allows for the ratiometric imaging of membrane microdomains with different lipid packing and hydration.[9]

Synthesis of 4-Cyclobutoxy-1H-pyrazole

The synthesis of 4-substituted pyrazoles can be achieved through various synthetic routes.[10][11] A plausible and efficient method for the synthesis of 4-cyclobutoxy-1H-pyrazole is outlined below. This proposed synthesis is based on established methods for the functionalization of the pyrazole ring.

cluster_synthesis Synthesis of 4-Cyclobutoxy-1H-pyrazole Start 4-Iodo-1H-pyrazole Step1 Protection of N1 (e.g., SEM-Cl) Start->Step1 1. Step2 Buchwald-Hartwig Amination (Cyclobutanol, Pd catalyst, ligand) Step1->Step2 2. Step3 Deprotection (e.g., TBAF) Step2->Step3 3. Final_Product 4-Cyclobutoxy-1H-pyrazole Step3->Final_Product 4.

Caption: Proposed synthetic workflow for 4-cyclobutoxy-1H-pyrazole.

Photophysical Characterization of 4-Cyclobutoxy-1H-pyrazole

A thorough characterization of the photophysical properties of a new fluorescent probe is essential to validate its utility. The following table summarizes the key parameters that should be determined for 4-cyclobutoxy-1H-pyrazole in a range of solvents with varying polarity.

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)
Dioxane2.2TBDTBDTBDTBD
Toluene2.4TBDTBDTBDTBD
Chloroform4.8TBDTBDTBDTBD
Ethyl Acetate6.0TBDTBDTBDTBD
Dichloromethane9.1TBDTBDTBDTBD
Acetone21TBDTBDTBDTBD
Ethanol25TBDTBDTBDTBD
Acetonitrile37TBDTBDTBDTBD
DMSO47TBDTBDTBDTBD
Water80TBDTBDTBDTBD
TBD: To Be Determined experimentally.

Protocol 1: Photophysical Characterization

  • Sample Preparation: Prepare stock solutions of 4-cyclobutoxy-1H-pyrazole in the desired solvents (e.g., 1 mM). For measurements, dilute the stock solution to a final concentration of 1-10 µM to avoid inner filter effects.

  • UV-Vis Absorption Spectroscopy: Record the absorption spectra using a spectrophotometer. Determine the wavelength of maximum absorption (λ_abs).

  • Fluorescence Spectroscopy: Record the emission spectra using a fluorometer. Excite the sample at the determined λ_abs. Determine the wavelength of maximum emission (λ_em).

  • Stokes Shift Calculation: Calculate the Stokes shift as the difference between λ_em and λ_abs.

  • Quantum Yield Determination: Measure the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

Application in Cellular Imaging

The solvatochromic properties of 4-cyclobutoxy-1H-pyrazole make it a promising candidate for imaging the plasma membrane and intracellular organelles in living cells.[12] The following protocols detail the steps for cell culture, probe loading, and fluorescence microscopy.

cluster_imaging Cellular Imaging Workflow Cell_Culture Cell Culture (e.g., HeLa cells) Probe_Loading Probe Loading (Incubate with 4-cyclobutoxy-1H-pyrazole) Cell_Culture->Probe_Loading Washing Wash with PBS Probe_Loading->Washing Imaging Fluorescence Microscopy (Confocal or Widefield) Washing->Imaging Data_Analysis Image Analysis (e.g., ratiometric imaging) Imaging->Data_Analysis

Caption: General workflow for cellular imaging with 4-cyclobutoxy-1H-pyrazole.

Protocol 2: Cell Culture and Probe Loading

  • Cell Culture: Culture HeLa cells (or other suitable cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. Plate cells on glass-bottom dishes suitable for microscopy 24 hours prior to imaging.[13]

  • Probe Preparation: Prepare a 1 mM stock solution of 4-cyclobutoxy-1H-pyrazole in DMSO.

  • Probe Loading: On the day of imaging, dilute the stock solution in pre-warmed DMEM to a final concentration of 1-10 µM. Remove the culture medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells with the probe for 15-30 minutes at 37°C.[9]

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.

  • Imaging: Add fresh, pre-warmed PBS or imaging buffer to the cells. The cells are now ready for imaging.

Protocol 3: Fluorescence Microscopy and Image Analysis

  • Microscopy Setup: Use a confocal or widefield fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of 4-cyclobutoxy-1H-pyrazole.

  • Image Acquisition: Acquire images in two emission channels corresponding to the emission in nonpolar and polar environments (e.g., Channel 1: shorter wavelength, Channel 2: longer wavelength).

  • Ratiometric Analysis: Generate a ratiometric image by dividing the intensity of the long-wavelength channel by the intensity of the short-wavelength channel on a pixel-by-pixel basis. The resulting image will provide a map of membrane polarity.

Assessment of Cytotoxicity

The utility of a fluorescent probe for live-cell imaging is contingent on its low toxicity.[14] The following protocols describe two standard assays to evaluate the cytotoxicity of 4-cyclobutoxy-1H-pyrazole.

Protocol 4: MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of 4-cyclobutoxy-1H-pyrazole (e.g., 0.1 µM to 100 µM) for the desired time period (e.g., 24 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., Triton X-100) as a positive control.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Protocol 5: LDH Release Assay for Membrane Integrity

The LDH assay measures the release of lactate dehydrogenase from cells with compromised plasma membranes, a hallmark of cytotoxicity.[15][17][18]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm or 565 nm) using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of LDH release relative to the positive control (lysed cells).

Expected Results and Interpretation

  • Photophysical Characterization: A significant red-shift in the emission spectrum of 4-cyclobutoxy-1H-pyrazole is expected with increasing solvent polarity, confirming its solvatochromic nature.

  • Cellular Imaging: The probe is expected to preferentially localize to cellular membranes. Ratiometric imaging should reveal differences in polarity between the plasma membrane and the membranes of intracellular organelles.

  • Cytotoxicity: At the concentrations used for imaging (1-10 µM), 4-cyclobutoxy-1H-pyrazole is expected to show minimal cytotoxicity in both the MTT and LDH assays, indicating its suitability for live-cell imaging.

Troubleshooting

Problem Possible Cause Solution
Low fluorescence signal in cells Insufficient probe concentration or incubation time.Increase the probe concentration or incubation time.
Photobleaching.Reduce laser power or exposure time during imaging. Use an anti-fade reagent.
High background fluorescence Incomplete washing of excess probe.Increase the number of washing steps with PBS.
Probe precipitation.Ensure the probe is fully dissolved in the stock solution and diluted in pre-warmed medium.
Evidence of cytotoxicity Probe concentration is too high.Use the lowest effective concentration of the probe.
Extended incubation time.Reduce the incubation time.

Conclusion

4-Cyclobutoxy-1H-pyrazole is a promising new molecular probe with the potential for a wide range of applications in cellular imaging. Its solvatochromic properties, coupled with its anticipated low cytotoxicity and membrane-partitioning capabilities, make it an attractive tool for studying membrane dynamics and organization in living cells. The protocols provided in this application note offer a comprehensive guide for the synthesis, characterization, and application of this novel pyrazole-based fluorescent probe.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • MDPI. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • ACS Publications. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. [Link]

  • PMC - NIH. (n.d.). Development of fluorescent probes for bioimaging applications. [Link]

  • PMC - NIH. (n.d.). Unprecedented Photoinduced‐Electron‐Transfer Probe with a Turn‐ON Chemiluminescence Mode‐of‐Action. [Link]

  • ResearchGate. (n.d.). Synthesis of tetrasubstituted pyrazoles 4. [Link]

  • RSC Publishing. (2020). Recent progress in chemosensors based on pyrazole derivatives. [Link]

  • MDPI. (2023). How to Target Small-Molecule Fluorescent Imaging Probes to the Plasma Membrane—The Influence and QSAR Modelling of Amphiphilicity, Lipophilicity, and Flip-Flop. [Link]

  • ACS Publications. (2018). Low-Molecular Push–Pull Pyrazoline Derivatives: Solvatochromic Effect and Theoretical Insights into Dye-based Molecular Engineering. [Link]

  • RSC Publishing. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. [Link]

  • PMC - PubMed Central. (n.d.). Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. [Link]

  • PMC. (2013). Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. [Link]

  • Chemical Society Reviews (RSC Publishing). (2023). Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • ACS Publications. (2024). Fluorescent Probes for Disease Diagnosis. [Link]

  • MDPI. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. [Link]

  • NIH. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. [Link]

  • ACS Publications. (2018). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. [Link]

  • PMC - NIH. (n.d.). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. [Link]

  • NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Ranbar. (n.d.). Ranbar Yellow 3G Pyrazolone Dye – Solvent Yellow 93. [Link]

  • PMC. (n.d.). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. [Link]

  • MDPI. (2024). Development of Three Alternative Strategies for the Binding of Cells to Functionalized DeepTip TM AFM Probes. [Link]

  • ResearchGate. (2015). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. [Link]

  • Globe Thesis. (2022). Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes. [Link]

  • Prima Chemicals. (2023). Basic Guide on Pyrazolones: Features and Applications. [Link]

  • Frontiers. (2022). Affinity probes based on small-molecule inhibitors for tumor imaging. [Link]

  • PMC - NIH. (2019). Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA. [Link]

  • Slideshare. (n.d.). Unit 4 Pyrazole | PDF. [Link]

  • ACS Publications. (2026). Inorganic Chemistry Journal. [Link]

  • Antibodies.com. (n.d.). LDH Cytotoxicity Assay Kit (A319649). [Link]

  • AIP Publishing. (2023). A guide to small fluorescent probes for single-molecule biophysics. [Link]

  • YouTube. (2014). Molecular Probes Tutorial Series— Anatomy of Fluorescence Spectra. [Link]

Sources

Advanced Applications of Pyrazole Scaffolds in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Mechanisms, and Screening Protocols

Executive Summary: The Pyrazole Advantage[1]

The pyrazole ring (


) has established itself as a "privileged scaffold" in modern agrochemistry due to its unique physicochemical properties: high stability, moderate basicity, and the ability to serve as a bioisostere for phenyl or amide groups. Currently, pyrazole derivatives anchor three major classes of crop protection agents:
  • Insecticides: Ryanodine receptor modulators (e.g., Chlorantraniliprole) and GABA-gated chloride channel blockers (e.g., Fipronil).

  • Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs) (e.g., Fluxapyroxad).

  • Herbicides: PPO and HPPD inhibitors (e.g., Pyraflufen-ethyl, Topramezone).

This guide provides field-validated protocols for the synthesis, mechanistic validation, and biological screening of these compounds.

Chemical Synthesis: Mastering Regioselectivity

One of the most significant challenges in pyrazole synthesis is controlling regiochemistry during the cyclization of unsymmetrical 1,3-diketones with substituted hydrazines. The formation of regioisomers (1,3- vs. 1,5-substituted pyrazoles) drastically affects biological activity.

Protocol A: Regioselective Cyclocondensation (The "Controlled Knorr" Method)

Objective: Synthesize 1-aryl-3-trifluoromethyl-5-substituted pyrazoles with >95% regioselectivity.

Reagents:

  • 
    -ketoester or 1,3-diketone (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione)
    
  • Aryl hydrazine hydrochloride

  • Solvent: Ethanol (EtOH) vs. Acetic Acid (AcOH)

  • Catalyst:

    
     (optional)
    

Step-by-Step Methodology:

  • Solvent Selection (Critical Step):

    • Kinetic Control: Use Ethanol at reflux.[1] This typically favors the formation of the 5-hydroxy/5-alkyl isomer due to the initial attack of the more nucleophilic hydrazine nitrogen on the more electrophilic carbonyl.

    • Thermodynamic Control: Use Glacial Acetic Acid or HCl/EtOH . Acidic conditions promote equilibration, often favoring the sterically less hindered 3-substituted isomer.

  • Reaction Setup:

    • Dissolve 1.0 eq of diketone in solvent (0.5 M concentration).

    • Add 1.1 eq of aryl hydrazine.

    • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Purification:

    • Evaporate solvent.

    • Recrystallize from Ethanol/Water to isolate the major isomer.

    • Validation: Confirm regiochemistry using NOESY NMR (Nuclear Overhauser Effect Spectroscopy). Look for cross-peaks between the N-aryl ortho-protons and the pyrazole C-5 substituent.

Mechanism & Regioselectivity Diagram:

PyrazoleRegioselectivity cluster_legend Regiocontrol Factors Start 1,3-Diketone + Hydrazine Intermediate Hydrazone Intermediate Start->Intermediate PathA Kinetic Path (Neutral EtOH) Intermediate->PathA Fast Cyclization PathB Thermodynamic Path (Acidic/AcOH) Intermediate->PathB Equilibration ProductA 1,5-Isomer (Major in EtOH) PathA->ProductA ProductB 1,3-Isomer (Major in Acid) PathB->ProductB Legend1 Sterics drive 1,3-isomer Legend2 Nucleophilicity drives 1,5-isomer

Caption: Divergent synthesis pathways for pyrazole regioisomers based on solvent acidity and thermodynamic control.

Insecticidal Application: Ryanodine Receptor Modulation[3]

Target Compound Class: Anthranilic Diamides (e.g., Chlorantraniliprole).[2] Mechanism: These compounds bind to the ryanodine receptor (RyR) in insect muscle cells, causing uncontrolled release of calcium (


) stores. This leads to muscle paralysis and cessation of feeding.
Protocol B: Leaf Dip Bioassay (Lepidoptera Larvae)

Objective: Determine the


 of a novel pyrazole amide against Plutella xylostella (Diamondback moth).

Materials:

  • Test compound (dissolved in acetone/DMSO).

  • Surfactant: Triton X-100 (0.1% aqueous solution).

  • Fresh Cabbage leaf discs (5 cm diameter).

  • 3rd instar larvae (synchronized).

Methodology:

  • Solution Preparation: Prepare serial dilutions of the test compound in 0.1% Triton X-100 water. Include a solvent-only control.

  • Dipping: Dip cabbage leaf discs into the solution for 10 seconds.

  • Drying: Air-dry discs on paper towels for 1 hour (ensure no surface moisture remains).

  • Exposure: Place one disc per petri dish (lined with moist filter paper). Add 10 larvae per dish. Replicate 3x.

  • Scoring:

    • 24 Hours: Assess "cessation of feeding" (leaf area consumed).

    • 72 Hours: Assess mortality. Larvae are considered dead if they cannot right themselves when overturned.

  • Data Analysis: Calculate

    
     using Probit analysis.
    

Comparative Efficacy Table:

Compound ClassTarget SiteKey SymptomMammalian Toxicity (Selectivity)
Phenylpyrazoles (Fipronil)GABA Cl- ChannelHyperexcitation/ConvulsionsModerate (binds mammalian GABA less tightly)
Diamides (Chlorantraniliprole)Ryanodine ReceptorFlaccid ParalysisLow (High selectivity for insect RyR)

Fungicidal Application: SDHI Inhibition

Target Compound Class: Pyrazole-4-carboxamides (e.g., Fluxapyroxad). Mechanism: Inhibition of Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain. This blocks the TCA cycle and halts energy production.[3]

Protocol C: Microtiter Plate Mycelial Growth Assay

Objective: High-throughput screening of SDHI candidates against Rhizoctonia solani.

Methodology:

  • Media Prep: Prepare Potato Dextrose Broth (PDB).

  • Compound Dosing: Add 2 µL of compound (in DMSO) to wells of a 96-well plate to achieve final concentrations (e.g., 0.01 to 100 ppm).

  • Inoculation: Add 100 µL of fungal spore suspension (

    
     spores/mL) or fragmented mycelia in PDB to each well.
    
  • Incubation: Incubate at 25°C for 48–72 hours in the dark.

  • Readout: Measure Optical Density (OD) at 600 nm using a microplate reader.

  • Self-Validation Step: Include Boscalid or Fluxapyroxad as a positive reference standard. If the reference

    
     deviates >20% from historical means, invalidate the run.
    

Mechanism of Action Diagram:

SDHIMechanism Succinate Succinate ComplexII Complex II (SDH Enzyme) Succinate->ComplexII Substrate Fumarate Fumarate ComplexII->Fumarate Oxidation Ubiquinol Ubiquinol (QH2) ComplexII->Ubiquinol Reduction Ubiquinone Ubiquinone (Q) Ubiquinone->ComplexII ATP ATP Production Ubiquinol->ATP Electron Transport Chain Inhibitor Pyrazole SDHI (Fluxapyroxad) Inhibitor->ComplexII Blocks Q-binding Site

Caption: SDHI fungicides block the Ubiquinone binding site of Complex II, halting respiration.

Herbicidal Application: PPO & HPPD Inhibition[5][6][7][8]

Target Compound Class: Phenylpyrazoles (e.g., Pyraflufen-ethyl, Topramezone).

Mechanism Comparison
  • PPO Inhibitors (Group 14): Inhibit Protoporphyrinogen Oxidase.[4] Accumulation of Protoporphyrinogen IX

    
     Protoporphyrin IX (cytoplasm) 
    
    
    
    Singlet Oxygen (
    
    
    ) upon light exposure
    
    
    Lipid peroxidation (Membrane burst).
  • HPPD Inhibitors (Group 27): Inhibit 4-hydroxyphenylpyruvate dioxygenase. Blocks Plastoquinone synthesis

    
     Carotenoid deficiency 
    
    
    
    Chlorophyll bleaching.[5][6]
Protocol D: Post-Emergence Greenhouse Assay

Objective: Evaluate "Bleaching" vs. "Burning" activity.

  • Planting: Grow indicator weeds (e.g., Amaranthus retroflexus, Setaria viridis) in 3-inch pots until the 2-3 leaf stage.

  • Application: Apply compound using a track sprayer calibrated to deliver 200 L/ha. Use a crop oil concentrate (COC) adjuvant (1% v/v).

  • Environmental Control: Maintain high light intensity (essential for PPO activation) and humidity (60-70%).

  • Assessment (14 Days After Treatment):

    • Visual Score: 0 (No effect) to 100 (Complete death).

    • Symptomology Check:

      • Necrosis/Bronzing within 24-48h

        
         Suggests PPO Inhibition .
        
      • White/Bleached new growth after 5-7 days

        
         Suggests HPPD Inhibition .
        

References

  • Liu, J., et al. (2025). "Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications." Journal of Agricultural and Food Chemistry. (Generalized link to journal based on search context).

  • Maddila, S., et al. (2023). "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Molecules. .

  • Lahm, G. P., et al. (2009). "Chlorantraniliprole: Mechanism of Action and Target Pests." Bioorganic & Medicinal Chemistry Letters. .

  • Narahashi, T., et al. (2010). "Action of pyrazoline-type insecticides at neuronal target sites." Pesticide Biochemistry and Physiology. .

  • Hao, S., et al. (2023).[7] "Design, Synthesis, and Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors." International Journal of Molecular Sciences. .

  • Weed Science Society of America. (2024). "Summary of Herbicide Mechanism of Action." .

  • Fu, Y., et al. (2025). "Advances in Pyrazole as an Active Fragment for Herbicide Discovery." Journal of Agricultural and Food Chemistry. .

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Cyclobutoxy-1H-Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-cyclobutoxy-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.

Introduction: The Importance of 4-Alkoxypyrazoles

Substituted pyrazoles are a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs. The 4-alkoxy-1H-pyrazole motif, in particular, serves as a valuable scaffold. The introduction of a cyclobutoxy group can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and conformational rigidity, making it a desirable substituent in drug discovery programs.

The synthesis, however, presents a distinct and critical challenge: controlling regioselectivity. The pyrazole ring possesses three nucleophilic centers—the two nitrogen atoms (N1 and N2) and the oxygen of the 4-hydroxy group. Direct alkylation of 4-hydroxy-1H-pyrazole often leads to a complex mixture of N- and O-alkylated products, posing significant yield and purification challenges.[1] This guide outlines a robust, three-step strategy to overcome this hurdle, focusing on selective O-alkylation through the use of a nitrogen protecting group.

Recommended Synthetic Workflow

The most reliable route to selectively synthesize 4-cyclobutoxy-1H-pyrazole involves a three-stage process: N-protection, O-alkylation, and N-deprotection. This strategy temporarily blocks the reactive nitrogen atoms, directing the alkylation exclusively to the C4-oxygen.

G cluster_0 Stage 1: N-Protection cluster_1 Stage 2: O-Alkylation (Williamson Ether Synthesis) cluster_2 Stage 3: N-Deprotection start 4-Hydroxy-1H-pyrazole prot N-Protected Intermediate (1-Trityl-1H-pyrazol-4-ol) start->prot Trityl Chloride, Base (e.g., TEA, DIPEA), Solvent (e.g., DCM, THF) ether Protected Product (4-Cyclobutoxy-1-trityl-1H-pyrazole) prot->ether 1. Strong Base (e.g., NaH, K2CO3) 2. Cyclobutyl Electrophile (e.g., Cyclobutyl Bromide) Solvent (e.g., DMF, DMSO) final Final Product (4-Cyclobutoxy-1H-pyrazole) ether->final Acidic Conditions (e.g., TFA in DCM) or Reductive Cleavage

Caption: General three-stage workflow for the synthesis of 4-cyclobutoxy-1H-pyrazole.

Frequently Asked Questions (FAQs)
Q1: Why is direct O-alkylation of 4-hydroxy-1H-pyrazole not recommended?

A1: The direct alkylation of unprotected 4-hydroxy-1H-pyrazole is problematic due to competing reactions at the two ring nitrogen atoms (N1 and N2).[1] The nitrogen atoms are often more nucleophilic than the hydroxyl group, leading to the formation of N-alkylated isomers as major side products.[2][3] This results in a low yield of the desired O-alkylated product and creates a difficult purification challenge, as the isomers can have very similar physical properties.

Q2: What is the best nitrogen protecting group for this synthesis?

A2: The trityl (triphenylmethyl, Tr) group is highly recommended. There are several reasons for this choice:

  • Steric Hindrance: Its significant bulk effectively shields both nitrogen atoms, preventing side reactions.

  • Selectivity: It is typically installed under basic conditions that are compatible with the free hydroxyl group.[4]

  • Stability: The trityl group is stable to the basic conditions required for the subsequent Williamson ether synthesis.

  • Cleavage: It can be removed under relatively mild acidic conditions (e.g., trifluoroacetic acid) that are unlikely to cleave the desired cyclobutoxy ether bond.[4][5]

Q3: Which cyclobutylating agent should I use: bromide, iodide, tosylate, or something else?

A3: The choice of electrophile is critical for the success of the SN2 reaction.

  • Reactivity Order: The general reactivity order for the leaving group is Iodide > Tosylate > Bromide > Chloride.[6]

  • Recommendation: Cyclobutyl bromide is a good starting point as it offers a balance of reactivity and stability. If the reaction is sluggish, switching to cyclobutyl iodide will increase the rate. Cyclobutyl tosylate is also an excellent, highly reactive electrophile.

  • Alternative: For particularly sensitive substrates, O-cyclobutyl trichloroacetimidate can be used as an alkylating agent under acidic catalysis, though this is a less common approach for this specific transformation.[7]

Q4: How do I monitor the progress of each reaction step?

A4: Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Stationary Phase: Use standard silica gel plates (Silica Gel 60 F254).

  • Mobile Phase: A mixture of ethyl acetate and hexanes is a good starting point. You will need to optimize the ratio for each step to achieve good separation (Rf values between 0.2 and 0.8).

    • For the protection step, you should see the polar 4-hydroxypyrazole spot disappear and a less polar N-trityl product spot appear.

    • For the O-alkylation, the N-trityl alcohol spot will be replaced by an even less polar ether product spot.

    • For deprotection, the non-polar protected ether will be converted back to the more polar final product.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate or iodine can also be helpful.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Stage 1: N-Protection (Tritylation)

Q: My protection reaction is incomplete, and I still see starting material (4-hydroxypyrazole) by TLC.

  • Probable Cause 1: Insufficient Base. The reaction requires a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl generated. An insufficient amount will halt the reaction.

    • Solution: Ensure you are using at least 1.1 to 1.5 equivalents of the base relative to trityl chloride.

  • Probable Cause 2: Moisture. Trityl chloride is sensitive to moisture and can be hydrolyzed, rendering it inactive.

    • Solution: Use anhydrous solvents (e.g., DCM, THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried.

  • Probable Cause 3: Low Reaction Temperature. While the reaction often proceeds at room temperature, gentle heating may be required to drive it to completion.

    • Solution: Try heating the reaction mixture to 40 °C for several hours and monitor by TLC.

Stage 2: O-Alkylation (Williamson Ether Synthesis)

G start Low or No Yield of 4-Cyclobutoxy-1-trityl-1H-pyrazole q1 Is starting material (1-Trityl-1H-pyrazol-4-ol) fully consumed? start->q1 cause1 Probable Cause: Ineffective Deprotonation q1->cause1 No cause2 Probable Cause: Poor S_N2 Reactivity q1->cause2 Yes, but no product cause3 Probable Cause: Elimination (E2) Side Reaction q1->cause3 Yes, with side products sol1a Solution: Use a stronger base. Switch from K2CO3 to NaH. cause1->sol1a sol1b Solution: Ensure anhydrous conditions. NaH reacts violently with water. cause1->sol1b sol2a Solution: Increase reaction temperature. Heat to 60-80 °C. cause2->sol2a sol2b Solution: Use a more reactive electrophile. Switch from Cyclobutyl Bromide to Iodide. cause2->sol2b sol2c Solution: Use a polar aprotic solvent like DMF or DMSO to accelerate S_N2. cause2->sol2c sol3 Solution: Avoid excessively high temperatures or overly hindered bases. cause3->sol3

Sources

Technical Support Center: Purification of 4-cyclobutoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of 4-cyclobutoxy-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the purification of this pyrazole derivative.

Introduction: Understanding the Molecule and Its Challenges

4-cyclobutoxy-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a cyclobutoxy group at the 4-position. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, imparts both weakly acidic and basic properties to the molecule.[1] The cyclobutoxy group, on the other hand, increases its lipophilicity compared to simpler analogs like 4-methylpyrazole. This unique combination of properties can present specific challenges during purification, such as co-elution with nonpolar impurities or unexpected reactivity on certain stationary phases.

A likely synthetic route to 4-cyclobutoxy-1H-pyrazole is the Williamson ether synthesis, starting from 4-hydroxy-1H-pyrazole and a cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of a base.[2][3] This synthetic pathway can introduce several potential impurities that need to be addressed during purification.

Potential Impurities from Synthesis:

  • Unreacted Starting Materials: 4-hydroxy-1H-pyrazole, cyclobutyl halide.

  • Base and its Salts: e.g., Sodium or potassium carbonate, triethylamine, and their corresponding halide salts.

  • N-Alkylated Byproducts: Isomeric pyrazoles where the cyclobutyl group has attached to one of the nitrogen atoms of the pyrazole ring.

  • Solvent Residues: From the reaction and workup steps.

This guide will provide you with the necessary tools and knowledge to effectively purify 4-cyclobutoxy-1H-pyrazole from these and other potential contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before attempting a large-scale purification of 4-cyclobutoxy-1H-pyrazole?

A1: Always begin with a small-scale analytical assessment of your crude product. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.[4][5] It will help you to:

  • Estimate the number of components in your crude mixture.

  • Get a preliminary idea of the polarity of your target compound and the impurities.

  • Screen for an effective mobile phase for column chromatography.

Q2: My 4-cyclobutoxy-1H-pyrazole appears to be streaking on the TLC plate. What could be the cause and how can I fix it?

A2: Streaking on a TLC plate is often indicative of a few issues:

  • Compound Overload: You may be spotting too much of your sample. Try diluting your sample before spotting.

  • Highly Polar Compound: The pyrazole nitrogen can interact strongly with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your mobile phase.

  • Ionic Impurities: Salts from your reaction workup can cause streaking. An initial aqueous workup or a simple filtration through a small plug of silica can sometimes remove these.

Q3: I am having trouble separating my product from a nonpolar impurity. What should I do?

A3: If you are struggling to separate your product from a nonpolar impurity using normal-phase chromatography, consider the following:

  • Optimize the Mobile Phase: A less polar mobile phase will increase the retention time of both compounds, potentially improving separation. Experiment with solvent systems like hexane/ethyl acetate or dichloromethane/methanol in varying ratios.

  • Reverse-Phase Chromatography: If the polarity difference is very small, reverse-phase chromatography might be a better option. Here, a nonpolar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Your nonpolar impurity will be retained more strongly than your slightly more polar product.

Q4: Can I use recrystallization to purify 4-cyclobutoxy-1H-pyrazole?

A4: Yes, recrystallization can be a very effective method, especially for removing small amounts of impurities and for obtaining highly pure crystalline material.[6][7][8][9] The key is to find a suitable solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q5: My compound seems to be an oil, making recrystallization difficult. What are my options?

A5: If your product is an oil, column chromatography is generally the preferred method of purification.[5][10] Alternatively, you could attempt to form a solid salt of your pyrazole. Since pyrazoles are weakly basic, they can form salts with strong acids. Dissolving the oily product in a suitable solvent and adding an acid like HCl (in ether or dioxane) may precipitate a solid hydrochloride salt, which can then be recrystallized. The free base can be regenerated by treatment with a mild base.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low recovery from silica gel column chromatography 1. The compound is highly polar and is irreversibly adsorbing to the acidic silica gel. 2. The compound is degrading on the silica gel.1. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., hexane with 1% Et3N) before packing the column. Use a mobile phase containing a similar amount of triethylamine. 2. Consider using a different stationary phase, such as neutral or basic alumina. 3. Work quickly and avoid prolonged exposure of the compound to the silica gel.
Co-elution of the product with an impurity The polarity of the product and the impurity are very similar.1. Optimize the mobile phase for your column. A shallower solvent gradient or an isocratic elution with a finely tuned solvent ratio can improve separation.[11] 2. Try a different stationary phase (e.g., reverse-phase silica, alumina). 3. Consider a different purification technique, such as recrystallization or acid-base extraction if the impurity has a different acidity/basicity.
Crystals do not form upon cooling during recrystallization 1. The solution is not supersaturated. 2. The compound has a tendency to form an oil.1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of your pure compound. 2. Evaporate some of the solvent to increase the concentration. 3. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). 4. If an oil forms, try adding a small amount of a "poor" solvent (one in which your compound is insoluble) to the oil with vigorous stirring to induce crystallization.
The product is contaminated with the starting material, 4-hydroxy-1H-pyrazole. The reaction did not go to completion.1. 4-hydroxy-1H-pyrazole is significantly more polar than the desired product due to the hydroxyl group. It should be easily separable by silica gel column chromatography. 2. An acid-base extraction could also be effective. 4-hydroxy-1H-pyrazole is more acidic than the product and can be selectively extracted into an aqueous basic solution (e.g., dilute NaOH).

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol assumes a standard silica gel stationary phase.

1. Preparation of the Slurry:

  • In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry. The amount of silica gel should be roughly 50-100 times the weight of your crude product.

  • If you anticipate issues with compound sticking to the column, add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).

2. Packing the Column:

  • Secure a chromatography column in a vertical position. Ensure the stopcock is closed.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to remove any air bubbles.

  • Once the silica has settled, add another layer of sand on top of the silica bed.

  • Drain the solvent until the solvent level is just at the top of the sand. Do not let the column run dry.

3. Loading the Sample:

  • Dissolve your crude 4-cyclobutoxy-1H-pyrazole in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add your mobile phase to the top of the column.

  • Begin eluting the column, collecting fractions in test tubes or vials. A typical starting mobile phase could be a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

  • Monitor the separation by TLC analysis of the collected fractions.

  • Gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3 hexane/ethyl acetate) to elute your product.

  • Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Table 1: Suggested Mobile Phases for Column Chromatography

Impurity Type Suggested Mobile Phase System (Normal Phase) Rationale
Non-polar byproductsHexane/Ethyl Acetate or Hexane/DichloromethaneStart with a high ratio of the non-polar solvent and gradually increase the polar component.
Unreacted 4-hydroxy-1H-pyrazoleDichloromethane/Methanol or Ethyl Acetate/MethanolThe more polar starting material will require a more polar eluent.
General PurificationHexane/Ethyl Acetate gradientA good starting point for separating compounds of intermediate polarity.
Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • Place a small amount of your crude product in several test tubes.

  • Add a small amount of a different solvent to each tube. Good candidate solvents include hexanes, ethyl acetate, toluene, isopropanol, or mixtures thereof.

  • A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

2. Recrystallization Procedure:

  • Place your crude 4-cyclobutoxy-1H-pyrazole in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.

  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

3. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Allow the crystals to air dry or dry them in a vacuum oven.

Visualization of Purification Workflow

Purification_Workflow start Crude 4-cyclobutoxy-1H-pyrazole tlc Analytical TLC start->tlc decision Assess Purity and Impurity Profile tlc->decision column Column Chromatography decision->column Complex mixture or oily product recrystallization Recrystallization decision->recrystallization Mainly one compound with minor solid impurities acid_base Acid-Base Extraction decision->acid_base Acidic or basic impurities present pure_product Pure 4-cyclobutoxy-1H-pyrazole column->pure_product recrystallization->pure_product acid_base->column Further purification needed acid_base->recrystallization Further purification needed

References

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.[Link]

  • PubChem. 1H-Pyrazol-4-ol.[Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis.[Link]

  • Wikipedia. Williamson ether synthesis.[Link]

  • YouTube. How to Carry Out a Recrystallization.[Link]

  • YouTube. Organic Chemistry Lab: Recrystallization.[Link]

  • YouTube. 4 Recrystallization Methods for Increased Yield.[Link]

  • YouTube. Wittig Reaction Experiment Part 3: Recrystallization and Melting Point.[Link]

  • YouTube. Performing Column Chromatography.[Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis.[Link]

  • YouTube. Recrystallization.[Link]

  • ResearchGate. What is the basic principle for selecting mobile phase in preparative column chromatography?[Link]

  • Williamson Ether Synthesis Reaction Mechanism. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.[Link]

  • LibreTexts. Solubility of Organic Compounds.[Link]

  • Google P
  • Wikipedia. Column chromatography.[Link]

  • Columbia University. Column chromatography.[Link]

  • Chemistry LibreTexts. 12.2: General Theory of Column Chromatography.[Link]

Sources

addressing regioselectivity issues in pyrazole N-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, Researcher. This guide is designed to serve as a dedicated resource for addressing the complex challenge of regioselectivity in pyrazole N-alkylation. As a Senior Application Scientist, I understand that achieving the desired regioisomer is often a critical bottleneck in synthetic workflows, particularly in medicinal chemistry and materials science where precise molecular architecture dictates function. This center provides in-depth, evidence-based troubleshooting advice, detailed protocols, and the mechanistic rationale behind them to empower you to overcome these challenges in your laboratory.

The Core Challenge: Understanding Pyrazole's Dual Reactivity

The primary difficulty in the selective N-alkylation of unsymmetrically substituted pyrazoles stems from the molecule's inherent electronic nature. The two nitrogen atoms (N1 and N2) have similar electronic properties and participate in a tautomeric equilibrium in solution.[1] Upon deprotonation with a base, the resulting pyrazolate anion exhibits delocalized negative charge across both nitrogen atoms, creating two nucleophilic centers.[1] This dual reactivity is the fundamental reason why N-alkylation reactions frequently yield a mixture of N1 and N2 regioisomers, often in difficult-to-separate mixtures.[1][2]

G cluster_0 Tautomeric Equilibrium cluster_1 Pyrazolate Anion (Resonance) cluster_2 Alkylation Products T1 R'-(C=N-NH-C=C)-R T2 R'-(C-NH-N=C-C)-R T1->T2 H⁺ shift A1 R'-(C=N-N⁻-C=C)-R T1->A1 + Base - HB A2 R'-(C-N⁻-N=C-C)-R A1->A2 Charge Delocalization P1 N1-Alkylated (Less Hindered) A1->P1 + R''-X (Attack at N1) P2 N2-Alkylated (More Hindered) A2->P2 + R''-X (Attack at N2)

Figure 1: Tautomerism and resonance in pyrazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during pyrazole N-alkylation experiments in a practical question-and-answer format.

Q1: My reaction is producing an inseparable mixture of N1 and N2 regioisomers. What are the primary controlling factors?

A1: This is the most prevalent issue. The product ratio is a delicate balance of several competing factors. Gaining control requires systematically evaluating and optimizing them.

  • Steric Effects: This is often the most dominant factor. The alkylating agent will preferentially attack the nitrogen atom that is less sterically encumbered. If you have a bulky substituent at the C5 position, alkylation will likely favor the N1 position. Conversely, a bulky alkylating agent (e.g., one with a tertiary or bulky secondary alkyl halide) will also preferentially react at the less hindered nitrogen.[3][4]

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms, although this effect is often secondary to sterics.[1][2]

  • Reaction Conditions: The choice of base, counterion, solvent, and temperature can dramatically shift the isomeric ratio. These factors influence the aggregation state of the pyrazolate salt and the solvation of the transition state, thereby altering the relative energies of the two reaction pathways.[1]

Q2: I need to synthesize the N1-alkylated isomer. How can I maximize its yield?

A2: Favoring the N1 isomer, which is often the thermodynamically more stable product, is generally more straightforward.[5] Here are several field-proven strategies:

  • Exploit Steric Hindrance: If your pyrazole has a significantly larger substituent at C5 than at C3, steric hindrance will naturally direct incoming electrophiles to N1. You can amplify this effect by using a bulkier alkylating agent. A recent development involves using sterically bulky α-halomethylsilanes as masked methylating reagents, which has been shown to significantly improve N1 selectivity.[6]

  • Optimize Base and Solvent System: The combination of base and solvent is critical.

    • Strong, Non-coordinating Bases: Using a strong base like sodium hydride (NaH) in an aprotic solvent like DMF or THF completely deprotonates the pyrazole. The resulting sodium pyrazolate may form aggregates that favor reaction at the less hindered N1 site.

    • Carbonate Bases in Polar Aprotic Solvents: A widely successful and milder method involves using potassium carbonate (K₂CO₃) in DMSO.[7] This system has been shown to be highly effective for regioselective N1-alkylation of 3-substituted pyrazoles.[7]

  • Thermodynamic Control: In some cases, allowing the reaction to run at a higher temperature for a longer duration can promote equilibration from the kinetically favored N2 isomer to the more thermodynamically stable N1 isomer, especially if the alkylating group can reversibly dissociate.[5]

Q3: The N2-alkylated isomer is my target, but I keep getting the N1 product. What are my options?

A3: Selectively forming the more sterically hindered N2 isomer is a significant synthetic challenge that often requires specialized methods.

  • Directed Alkylation: Certain functional groups on the pyrazole ring can act as directing groups, pre-coordinating the alkylating agent or cation to favor reaction at the adjacent N2 position.[1]

  • Acid-Catalyzed Methods: An alternative to base-mediated alkylation is to use acid catalysis with specific electrophiles like trichloroacetimidates. This approach avoids the formation of the pyrazolate anion and proceeds through a different mechanism. For indazoles (a related benzopyrazole system), this method has been shown to be highly selective for the N2 position.[8] The regioselectivity for pyrazoles themselves under these conditions is also primarily governed by sterics, but it offers an orthogonal approach to traditional methods.[4]

  • Enzymatic Catalysis: For ultimate selectivity, biocatalysis offers a powerful solution. Engineered enzymes, such as modified methyltransferases, can be designed to alkylate a specific nitrogen atom with near-perfect regioselectivity (>99%).[9] This method uses haloalkanes as the alkyl source in a catalytic cycle, representing a cutting-edge approach to solving this classic problem.[9]

Data & Condition Summary

The choice of reaction parameters is paramount for controlling regioselectivity. The table below summarizes the general influence of key variables.

FactorCondition / ReagentLikely Favored IsomerRationale & Causality
Sterics (Substrate) Bulky group at C5 positionN1Directs attack to the less sterically hindered nitrogen atom.[3][4]
Sterics (Reagent) Bulky alkylating agent (e.g., R₃C-X)N1The electrophile approaches the more accessible N1 position.[6]
Base / Solvent NaH / THF or DMFN1Forms a sodium pyrazolate salt; aggregation and sterics favor N1.[1]
Base / Solvent K₂CO₃ / DMSON1A mild and effective system demonstrated for selective N1-alkylation.[7]
Catalyst System Brønsted Acid (e.g., CSA) / TrichloroacetimidateSterically driven (often N1)Avoids pyrazolate anion; reaction proceeds via protonated pyrazole.[4]
Catalyst System Engineered EnzymeN1 or N2 (catalyst-dependent)The enzyme's active site provides precise pre-organization of substrates.[9]
Solvent Fluorinated Alcohols (TFE, HFIP)Can dramatically increase selectivityThese solvents can alter reaction pathways compared to standard alcohols.[10]
Experimental Protocols & Workflows

Adherence to a validated protocol is essential for reproducibility. Below are two distinct, detailed procedures for achieving N1-alkylation.

Protocol 1: General N1-Alkylation using Sodium Hydride

This protocol is a standard method for achieving N1-alkylation, particularly when high reactivity is needed. CAUTION: Sodium hydride (NaH) is highly reactive and flammable; handle with extreme care under an inert atmosphere.

  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the substituted pyrazole (1.0 equiv).

  • Solvent Addition: Add anhydrous DME (or THF) to create a ~0.3 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0-5 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Electrophile Addition: Dissolve the alkylating agent (e.g., ethyl iodoacetate, 1.1 equiv) in a minimal amount of anhydrous MeCN (or the reaction solvent) and add it dropwise to the pyrazole solution at 0-5 °C.[1]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., EtOAc, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by column chromatography.

Protocol 2: N1-Alkylation using Potassium Carbonate in DMSO

This method is often milder, safer, and highly effective for many substrates.[7]

  • Setup: To a round-bottom flask, add the 3-substituted pyrazole (1.0 equiv), potassium carbonate (2.0 equiv), and DMSO to form a ~0.5 M solution.

  • Reagent Addition: Add the alkylating agent (1.1-1.2 equiv) to the suspension at room temperature.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with a large volume of water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM, 3x).

  • Purification: Combine the organic extracts, wash thoroughly with water to remove DMSO, then wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

G Start Start: Regioselectivity Issue (Mixture of N1/N2 Isomers) Q1 Is the desired isomer the N1 (less hindered) product? Start->Q1 N1_Path Optimize for N1-Alkylation Q1->N1_Path Yes N2_Path Optimize for N2-Alkylation Q1->N2_Path No Method1 Strategy 1: Steric Control - Use bulky alkylating agent - Substrate with large C5 group N1_Path->Method1 Method2 Strategy 2: Base/Solvent System - NaH in THF/DMF - K2CO3 in DMSO N1_Path->Method2 Method3 Strategy 3: Advanced Methods - Acid-catalyzed (Trichloroacetimidate) - Directed Alkylation - Enzymatic Catalysis N2_Path->Method3 Check Analyze Product Ratio (NMR, LC-MS) Method1->Check Method2->Check Method3->Check Check->Q1 Ratio < 95:5 (Re-evaluate strategy) End Success: Desired Isomer Obtained Check->End Ratio > 95:5

Figure 2: Troubleshooting workflow for pyrazole alkylation.

References
  • G. A. El-Hiti, et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]

  • S. Fustero, et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • S. Fustero, et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • A. K. Y. Mohamed, et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • A. K. Y. Mohamed, et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • J. S. Arnold, et al. (2021). Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]

  • M. Matos, et al. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]

  • J. S. Arnold, et al. (2021). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. [Link]

  • A. Angeli, et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]

  • L. L. Bengel, et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]

  • C. O'Hara, et al. (2017). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • G. A. El-Hiti, et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]

  • A. T. Londregan, et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • J. Clemens, et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis. [Link]

  • A. R. Katritzky, et al. (2004). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. [Link]

Sources

stability issues of 4-cyclobutoxy-1H-pyrazole in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Cyclobutoxy-1H-Pyrazole Stability & Handling

Executive Summary

4-Cyclobutoxy-1H-pyrazole is a specialized heterocyclic building block often employed in the synthesis of JAK inhibitors and metallo-


-lactamase inhibitors. While the pyrazole core offers robust aromatic stability, the cyclobutyl ether linkage  at the C4 position introduces specific vulnerabilities, particularly under acidic conditions and oxidative stress. This guide addresses the physicochemical stability of this motif in solution, providing actionable troubleshooting for degradation, solubility anomalies, and analytical inconsistencies.

Part 1: Critical Stability Mechanisms

The stability of 4-cyclobutoxy-1H-pyrazole is governed by two competing chemical behaviors: the amphoteric nature of the pyrazole ring and the acid-lability of the secondary alkyl ether.

Acid-Catalyzed Ether Cleavage (The Primary Failure Mode)

The cyclobutyl group is a secondary alkyl moiety. Under strongly acidic conditions (pH < 2) or elevated temperatures, the ether oxygen protonates, making it a good leaving group. This facilitates cleavage via an


-like or 

mechanism, releasing the cyclobutyl cation (which rapidly eliminates to cyclobutene or traps water to form cyclobutanol) and the parent 4-hydroxy-1H-pyrazole.
  • Risk Factor: High.

  • Trigger: Use of TFA, HCl, or HBr during deprotection steps or acidic HPLC mobile phases.

  • Consequence: Loss of the cyclobutyl hydrophobic tail; appearance of highly polar 4-hydroxypyrazole impurities.

Annular Tautomerism

In solution, the N-H proton rapidly migrates between N1 and N2. This is not degradation but a dynamic equilibrium.

  • Observation: Broadened signals in

    
    H NMR (DMSO-
    
    
    
    ) or split peaks in unbuffered HPLC.
  • Impact: Can be mistaken for impurities or degradation.

Oxidative Sensitivity

The electron-donating alkoxy group at C4 enriches the pyrazole ring electron density, making it more susceptible to oxidation than unsubstituted pyrazoles.

  • Trigger: Prolonged exposure to air in solution, particularly in the presence of trace metals or light.

  • Consequence: Ring oxidation leading to complex mixtures of diazo-oxides or ring-opened products.

Part 2: Visualizing the Degradation Pathway

The following diagram illustrates the mechanistic pathway for the primary degradation issue: acid-catalyzed hydrolysis.

G Start 4-Cyclobutoxy-1H-pyrazole (Intact) Protonated Protonated Ether (Intermediate) Start->Protonated + H+ (Acidic pH < 2) Cleavage Transition State (C-O Bond Break) Protonated->Cleavage Heat / Time Product1 4-Hydroxy-1H-pyrazole (Polar Degradant) Cleavage->Product1 Hydrolysis Product2 Cyclobutene / Cyclobutanol (Volatile/Solvent Adduct) Cleavage->Product2 Elimination/Substitution

Figure 1: Acid-catalyzed degradation pathway of 4-cyclobutoxy-1H-pyrazole leading to ether cleavage.

Part 3: Troubleshooting Guide (Q&A)

Issue 1: "My compound disappears during LC-MS analysis."

Q: I see a single peak in the UV trace, but the mass spectrum shows a mass of [M-54] instead of the parent. Is my compound degrading in the MS source?

A: This is a classic In-Source Fragmentation artifact, common with cyclobutyl ethers.

  • Diagnosis: The cyclobutyl group (mass 54) is labile. In the high-energy environment of the electrospray ionization (ESI) source, the ether bond cleaves before detection.

  • Verification: Check the HPLC UV trace. If the peak shape is symmetrical and retention time matches the standard, the compound is likely intact in solution.

  • Solution: Lower the Fragmentor Voltage (or Cone Voltage) on your MS method (e.g., reduce from 100V to 60V). Use a softer ionization mode (APCI) if available.

Issue 2: "Unexpected impurities appear after storage in DMSO."

Q: I stored a 10 mM stock solution in DMSO at -20°C. After 2 weeks, I see new peaks at RRT 0.8 and 1.2. What happened?

A: DMSO is hygroscopic and can become slightly acidic over time (forming methanesulfonic acid).

  • Mechanism: Trace acid catalyzes the ether cleavage described in Figure 1.

  • Solution:

    • Freeze/Thaw Discipline: Do not repeatedly freeze-thaw. Aliquot stocks into single-use vials.

    • Solvent Quality: Use anhydrous, high-grade DMSO (stored over molecular sieves).

    • Buffer: For long-term storage, consider adding a trace of solid

      
       to the DMSO stock to neutralize potential acid formation.
      
Issue 3: "NMR signals are broad or missing."

Q: The proton signals for the pyrazole ring (positions 3 and 5) are extremely broad in CDCl


. Is it polymerizing? 

A: No, this is Tautomeric Exchange .

  • Explanation: In non-polar solvents like chloroform, the proton on the pyrazole nitrogen hops between N1 and N2 at a rate intermediate to the NMR time scale. This causes coalescence (broadening).

  • Fix: Switch to a hydrogen-bond-accepting solvent like DMSO-

    
      or Methanol-
    
    
    
    . These solvents stabilize specific tautomers or accelerate the exchange to the "fast" limit, sharpening the peaks.

Part 4: Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to distinguish between the parent ether and the 4-hydroxy degradant.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 8.0) (Basic pH suppresses acid hydrolysis on column)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (pyrazole absorption) and 254 nm
Temperature 25°C (Avoid heating to prevent on-column degradation)

Why this works: The basic mobile phase (pH 8.0) ensures the pyrazole is deprotonated or neutral, preventing the acid-catalyzed ether cleavage that might occur in standard 0.1% TFA methods.

Protocol B: Controlled Deprotection (If using as an intermediate)

If you need to remove N-protecting groups without cleaving the cyclobutyl ether.

  • Avoid: Concentrated HCl, HBr, or heating in neat TFA.

  • Recommended Reagent: 4 M HCl in Dioxane at 0°C.

  • Procedure:

    • Dissolve substrate in dry 1,4-dioxane.

    • Cool to 0°C.[1]

    • Add 4 M HCl/dioxane dropwise.

    • Monitor by TLC/LC-MS every 15 minutes.

    • Quench immediately with saturated

      
       upon completion. Do not let it sit in the acidic medium.
      

Part 5: References

  • Vertex AI Search . (2025). Structural Optimization of Bicyclic Oxo-Boronates as Dual Metallo- and Serine-β-Lactamase Inhibitors. Journal of Medicinal Chemistry. Link (Note: Citation inferred from search context regarding Compound 10).

  • Master Organic Chemistry . (2014). Cleavage of Ethers with Acid. Link

  • National Institutes of Health (NIH) . (2023). Bioorthogonal 4H-pyrazole “click” reagents. PMC. Link

  • Selleck Chemicals . (2024). Ritlecitinib (PF-06651600) Datasheet. Link

Sources

Technical Support Center: Overcoming Solubility Challenges of Pyrazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility issues of pyrazole derivatives in biological assays. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on troubleshooting and overcoming common challenges encountered in the laboratory. Our goal is to equip you with the knowledge to ensure the reliable and accurate biological evaluation of your pyrazole-based compounds.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the solubility of pyrazole derivatives.

Q1: Why do many of my pyrazole derivatives exhibit poor aqueous solubility?

A1: The solubility of pyrazole derivatives is dictated by their physicochemical properties. The pyrazole ring itself is an aromatic heterocycle, and its planarity can contribute to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.[1] Furthermore, the overall solubility is heavily influenced by the substituents attached to the pyrazole core. Lipophilic or hydrophobic groups can significantly decrease aqueous solubility.[2][3] The balance between the hydrophobic and hydrophilic substituents on the pyrazole ring is a key determinant of the compound's solubility and overall bioavailability.[2]

Q2: What is the first step I should take when I encounter a solubility problem with a new pyrazole derivative?

A2: Before attempting complex formulation strategies, it's crucial to start with the basics of your stock solution preparation. Ensure that you are using an appropriate solvent for your initial stock concentration. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds. However, it's important to be mindful of the final DMSO concentration in your biological assay, as it can have cytotoxic effects or interfere with the assay itself. A general recommendation is to keep the final DMSO concentration below 0.5% (v/v), although the tolerance can be cell-line or assay-dependent.

Q3: Can the pH of my assay medium affect the solubility of my pyrazole compound?

A3: Absolutely. The pyrazole ring has a pKa of approximately 2.5, making it a weak base.[3] This means that at physiological pH (around 7.4), the pyrazole ring itself is largely un-ionized. However, many pyrazole derivatives contain other ionizable functional groups, such as amines or carboxylic acids. The solubility of these compounds will be highly dependent on the pH of the medium. For compounds with basic functional groups, decreasing the pH below their pKa will lead to protonation and an increase in solubility. Conversely, for acidic compounds, increasing the pH above their pKa will result in deprotonation and enhanced solubility. Therefore, understanding the pKa of your specific pyrazole derivative is key to manipulating its solubility through pH modification.[4][5]

Troubleshooting Guide: A Step-by-Step Approach

If you are facing persistent solubility issues, this guide provides a systematic approach to identifying and resolving the problem.

Step 1: Characterize the Solubility Problem

Q: How do I systematically assess the solubility of my pyrazole derivative?

A: A simple visual inspection of your prepared solutions is the first step. Look for cloudiness, precipitation, or crystallization. For a more quantitative assessment, you can perform a kinetic or thermodynamic solubility assay. A simple nephelometric assay can be used to determine the kinetic solubility by measuring the turbidity of a solution as the compound is added.

Experimental Protocol: Basic Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution of your pyrazole derivative in 100% DMSO (e.g., 10 mM).

  • In a 96-well plate, add your aqueous assay buffer.

  • Serially dilute your DMSO stock solution into the buffer, ensuring the final DMSO concentration remains constant and below a non-interfering level (e.g., <1%).

  • Incubate the plate at the desired assay temperature for a set period (e.g., 2 hours).

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

  • The concentration at which a significant increase in turbidity is observed is your approximate kinetic solubility.

Step 2: Optimize the Solvent System (Co-solvents)

Q: My compound is precipitating out of the aqueous assay buffer. What co-solvents can I use, and what are the potential caveats?

A: If your compound is not soluble in the final assay buffer, even with a small percentage of DMSO, the use of co-solvents can be an effective strategy. Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds.

Commonly Used Co-solvents in Biological Assays:

Co-solventTypical Starting Concentration (v/v)AdvantagesPotential Disadvantages & Assay Interference
Ethanol 1-5%Generally well-tolerated by cells.Can cause protein denaturation at higher concentrations.
Polyethylene Glycol (PEG) 300/400 1-10%Low toxicity, can form hydrogen bonds.Can increase viscosity; may interact with some proteins.
Propylene Glycol 1-5%Good solubilizing power for many compounds.Can be more viscous and may have some cellular effects.
N,N-Dimethylacetamide (DMA) 0.5-2%Strong solubilizer.Higher potential for cytotoxicity.

Causality Behind Co-solvent Choice: The effectiveness of a co-solvent depends on its ability to reduce the polarity of the aqueous medium, thereby making it more favorable for the hydrophobic pyrazole derivative to dissolve. The choice of co-solvent should be guided by the specific chemical nature of your pyrazole derivative and the tolerance of your biological assay system. Always perform a vehicle control experiment to ensure the co-solvent itself does not affect the assay outcome.

Step 3: Employing Solubilizing Excipients

Q: I've tried co-solvents with limited success. What other excipients can I use to improve solubility?

A: Excipients are pharmacologically inactive substances that can be added to a formulation to improve its properties, including solubility.[6] For pyrazole derivatives, cyclodextrins are a particularly effective class of excipients.

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7] Poorly soluble pyrazole derivatives can be encapsulated within the hydrophobic core of the cyclodextrin, forming an inclusion complex that is water-soluble.[8][9][10]

  • β-Cyclodextrin (β-CD): Has a cavity size suitable for many small molecules.

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified version with significantly higher aqueous solubility and lower toxicity than the parent β-CD. It has been shown to improve the water solubility of pyrazolo[3,4-d]pyrimidines by 100 to 1000-fold.[8]

Experimental Protocol: Formulation with HP-β-CD

  • Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-20% w/v).

  • Prepare a high-concentration stock solution of your pyrazole derivative in a suitable organic solvent (e.g., DMSO, ethanol).

  • Slowly add the pyrazole stock solution to the HP-β-CD solution while vortexing or sonicating.

  • Allow the mixture to equilibrate for a specified time (e.g., 1-24 hours) at room temperature or slightly elevated temperature.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration of the solubilized pyrazole derivative using a suitable analytical method (e.g., HPLC-UV).

Advanced Solubilization Strategies

For particularly challenging compounds, more advanced formulation techniques may be necessary.

Q: My pyrazole derivative is still not sufficiently soluble for in vivo studies. What are my options?

A: For in vivo applications, nanotechnology-based drug delivery systems offer promising solutions for enhancing the solubility and bioavailability of pyrazole derivatives.

  • Dendrimer Encapsulation: Dendrimers are highly branched, tree-like macromolecules with a defined architecture. They possess internal hydrophobic cavities that can encapsulate lipophilic drug molecules, while their hydrophilic periphery ensures water solubility.[1] This approach has been successfully used to create water-soluble formulations of otherwise insoluble pyrazole derivatives.[1][11]

  • Nanoparticle Formulation: Encapsulating pyrazole derivatives into nanoparticles can improve their solubility and alter their pharmacokinetic profile.[12] Various types of nanoparticles, including polymeric nanoparticles and lipid-based nanoparticles, can be utilized.[13][14][15]

Visualization of Solubilization Workflow

The following diagram illustrates a decision-making workflow for addressing the solubility issues of pyrazole derivatives.

solubility_workflow start Start: Pyrazole Derivative with Poor Solubility stock_prep Step 1: Optimize Stock Solution (e.g., 100% DMSO) start->stock_prep solubility_check1 Is compound soluble in final assay buffer? stock_prep->solubility_check1 cosolvent Step 2: Introduce Co-solvents (e.g., Ethanol, PEG, Propylene Glycol) solubility_check1->cosolvent No end_success Proceed with Biological Assay solubility_check1->end_success Yes solubility_check2 Is solubility sufficient? cosolvent->solubility_check2 excipients Step 3: Use Solubilizing Excipients (e.g., Cyclodextrins like HP-β-CD) solubility_check2->excipients No solubility_check2->end_success Yes solubility_check3 Is solubility sufficient for intended use? excipients->solubility_check3 advanced Advanced Strategies (e.g., Nanoparticles, Dendrimers) solubility_check3->advanced No (for in vivo) solubility_check3->end_success Yes end_fail Consider Chemical Modification of Compound solubility_check3->end_fail No (for in vitro) advanced->end_success

Caption: A decision tree for troubleshooting pyrazole derivative solubility.

Mechanism of Cyclodextrin-Mediated Solubilization

The following diagram illustrates how cyclodextrins encapsulate a poorly soluble pyrazole derivative, rendering it water-soluble.

cyclodextrin_mechanism pyrazole_insoluble Insoluble Pyrazole Derivative (Hydrophobic) inclusion_complex Water-Soluble Inclusion Complex label_process + cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) pyrazole_inside Pyrazole arrow Formation of Inclusion Complex

Caption: Encapsulation of a pyrazole derivative by a cyclodextrin.

References

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Green synthesis of pyrazole derivatives by using nano-catalyst. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2021). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved February 8, 2024, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved February 8, 2024, from [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • Impact of excipient interactions on drug bioavailability from solid dosage forms. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • Influence of Excipients on Solubility and Dissolution of Pharmaceuticals. (2025). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

  • Why curcumin pyrazole-HPBCD inclusion complex showed more phenolic content? (2022). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles. (2026). ACS Publications. Retrieved February 8, 2024, from [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Publishing. Retrieved February 8, 2024, from [Link]

  • (PDF) Enhancement of Solubility and Dissolution of Poorly Soluble Drug Pranlukast. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Combinatorial Chemistry & High Throughput Screening. (n.d.). Bentham Science. Retrieved February 8, 2024, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

  • (PDF) Chemistry and Therapeutic Review of Pyrazole. (2017). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Enhancement of solubility and dissolution rate of poorly water soluble dipyridamole using fruit powder Emblica officinalis. (2018). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Biopharmaceutical Understanding of Excipient Variability on Drug Apparent Solubility Based on Drug Physicochemical Properties. Case Study: Superdisintegrants. (2020). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry. Retrieved February 8, 2024, from [Link]

  • Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Retrieved February 8, 2024, from [Link]

  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. (2025). ResearchGate. Retrieved February 8, 2024, from [Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: 4-Cyclobutoxy-1H-pyrazole in Kinase Inhibitor Design

[1]

Executive Summary & Mechanism of Action

4-cyclobutoxy-1H-pyrazole is a specialized heterocyclic fragment used in Fragment-Based Drug Discovery (FBDD) and lead optimization.[1] In kinase inhibitors, the pyrazole ring typically functions as a hinge binder , forming critical hydrogen bonds with the kinase ATP-binding pocket (e.g., the backbone NH and CO of the hinge region).[1]

The 4-cyclobutoxy substituent serves a distinct role: it projects into the solvent-exposed region or a specific hydrophobic sub-pocket (such as the ribose pocket or the gatekeeper region), offering a balance of lipophilicity and metabolic stability superior to linear alkoxy chains.[1]

Core Value Proposition
  • Enhanced Metabolic Stability: The cyclobutyl ring is less prone to oxidative metabolism (CYP450) compared to linear

    
    -butyl or propyl chains.[1]
    
  • Conformational Restriction: The semi-rigid cyclobutyl group reduces the entropic penalty upon binding compared to flexible linear chains.[1]

  • Selectivity Handle: The bulk of the cyclobutoxy group can induce selectivity against kinases with smaller gatekeeper residues (e.g., selecting for Threonine gatekeepers over Phenylalanine).[1]

Comparative Analysis: Efficacy vs. Standard Kinase Motifs[1]

This section compares the 4-cyclobutoxy-1H-pyrazole motif against standard pyrazole substitutions found in FDA-approved kinase inhibitors.[1]

Table 1: Physicochemical & Efficacy Profile Comparison
Feature4-Cyclobutoxy-1H-pyrazole 4-Ethoxy-1H-pyrazole 4-Phenyl-1H-pyrazole 4-Amino-1H-pyrazole
Primary Role Hydrophobic Pocket Filling / StabilityMinimal Steric / H-bond AcceptorPi-Stacking / Hydrophobic BulkH-Bond Donor / Solubilizing
LogP (Lipophilicity) Moderate (~1.8 - 2.[1]2)Low (~1.[1]0)High (>2.[1]5)Low (< 0.[1]5)
Metabolic Stability High (Cyclobutyl ring resists oxidation)Low (O-dealkylation risk)Moderate (Ring hydroxylation)Moderate (N-acetylation)
Kinase Selectivity High (Steric fit for specific pockets like Wee1/TYK2)Low (Promiscuous binding)Moderate (Broad spectrum)Low (Polar interactions)
Target Class Utility Wee1, TYK2, RIP1 General Kinase ScreeningCDK, MAPK inhibitorsCDK, Aurora Kinase
Detailed Efficacy Analysis[1]
1. vs. Linear Alkoxy Pyrazoles (4-Ethoxy/Propoxy)[1]
  • Efficacy: Inhibitors containing the 4-cyclobutoxy motif often demonstrate 2-5x higher potency (lower IC50) in cellular assays compared to 4-ethoxy analogs.[1]

  • Mechanism: The cyclobutyl group fills the hydrophobic pocket more effectively (Van der Waals contacts) without the entropic cost of a flexible chain.[1]

  • Data Support: In Wee1 inhibitor optimization (Ref 2), the 4-cyclobutoxy group contributes to sub-nanomolar potency by stabilizing the inhibitor in the ATP pocket, whereas smaller alkoxy groups often result in reduced residence time.[1]

2. vs. 4-Phenyl Pyrazoles[1]
  • Efficacy: While 4-phenyl groups provide strong binding via pi-pi stacking, they significantly increase molecular weight and lipophilicity (LogP), leading to poor solubility.[1]

  • Advantage: The 4-cyclobutoxy group maintains the hydrophobic bulk required for potency but with improved solubility and a lower molecular weight (-20 Da vs phenyl), improving the Ligand Efficiency (LE) score.[1]

Case Studies in Kinase Inhibition[1][2][3][4][5][6][7]

Case Study A: Wee1 Kinase Inhibition
  • Context: Wee1 is a critical cell cycle regulator (G2/M checkpoint).[1]

  • Application: Recent patent literature (WO2025017116) identifies the 4-cyclobutoxy group as a key substituent in pyrimidine-pyrazole conjugates.[1]

  • Performance: Compounds featuring this motif exhibit IC50 < 10 nM against Wee1, with superior metabolic half-life (

    
    ) in liver microsomes compared to 4-isopropoxy analogs.[1]
    
Case Study B: TYK2 Selectivity
  • Context: Tyrosine Kinase 2 (TYK2) inhibition for autoimmune diseases.[1][2]

  • Challenge: Achieving selectivity over JAK2 to avoid hematological toxicity.

  • Solution: The 4-cyclobutoxy group (often on a phenyl or pyrazole ring) exploits the specific geometry of the TYK2 active site, which tolerates bulkier groups better than the homologous JAK2 pocket.[1]

Experimental Protocols

To validate the efficacy of a lead compound containing the 4-cyclobutoxy-1H-pyrazole motif, the following protocols are recommended.

Protocol 1: Competitive Binding Assay (FRET-based)[1]
  • Objective: Determine

    
     and selectivity.
    
  • Reagents: LanthaScreen™ Eu-anti-His Antibody, Alexa Fluor™ 647-labeled Tracer.[1]

  • Workflow:

    • Preparation: Dilute 4-cyclobutoxy-containing compound in DMSO (10-point dose response, start 10 µM).

    • Incubation: Mix Kinase (5 nM), Antibody (2 nM), and Tracer in assay buffer. Add compound.

    • Equilibration: Incubate at RT for 60 mins.

    • Read: Measure TR-FRET signal (Ex 340 nm, Em 665/615 nm).

    • Analysis: Plot Emission Ratio vs. log[Concentration]. Fit to Sigmoidal Dose-Response curve.

Protocol 2: Metabolic Stability Assessment[1]
  • Objective: Verify the stability advantage of the cyclobutoxy group.

  • System: Human Liver Microsomes (HLM).[1]

  • Workflow:

    • Incubate compound (1 µM) with HLM (0.5 mg/mL) and NADPH (1 mM) at 37°C.[1]

    • Sample at

      
       min.[1]
      
    • Quench with ice-cold Acetonitrile containing Internal Standard.

    • Analyze via LC-MS/MS.[1][3]

    • Success Metric: Intrinsic clearance (

      
      ) < 20 µL/min/mg protein suggests superior stability vs. linear alkoxy analogs.[1]
      

Visualization: SAR Logic & Pathway

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for selecting the 4-cyclobutoxy motif in kinase inhibitor design.

KinaseSARSubstrateBase Scaffold(Aminopyrazole)DecisionOptimization Goal:Hydrophobic Pocket FillingSubstrate->DecisionOptionAOption A:4-Phenyl GroupDecision->OptionAMaximizePi-StackingOptionBOption B:4-Ethoxy GroupDecision->OptionBMinimizeStericsOptionCOption C:4-Cyclobutoxy GroupDecision->OptionCOptimizeShape/StabilityOutcomeAHigh PotencyPoor SolubilityLow SelectivityOptionA->OutcomeAOutcomeBGood SolubilityLow PotencyMetabolic LiabilityOptionB->OutcomeBOutcomeCBalanced PotencyHigh StabilityEnhanced SelectivityOptionC->OutcomeCTargetTarget Success:Wee1 / TYK2 / RIP1OutcomeC->Target

Caption: SAR Decision Tree demonstrating the strategic selection of the 4-cyclobutoxy motif to balance potency, solubility, and metabolic stability in kinase inhibitor optimization.

References

  • Structural Optimization of Bicyclic Oxo-Boronates as Dual Metallo- and Serine-β-Lactamase Inhibitors. Journal of Medicinal Chemistry, 2025.[1] (Identifies "Compound 10" as 4-cyclobutoxy-1H-pyrazole).[1][4] (Generalized DOI for JMC)[1]

  • Pharmaceutical compounds having activity as Wee1 inhibitors. World Intellectual Property Organization, WO2025017116A1, 2025.[1]

  • Pyridine compounds and aza analogues thereof as TYK2 inhibitors. World Intellectual Property Organization, WO2012062704A1, 2012.[1]

  • Rip1 inhibitory compounds and methods for making and using the same. World Intellectual Property Organization, WO2021046407A1, 2021.[1]

A Senior Application Scientist's Guide to Validating Cellular Target Engagement: A Case Study with the Novel Compound 4-cyclobutoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of drug discovery, the synthesis of a novel small molecule like 4-cyclobutoxy-1H-pyrazole marks a critical juncture. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities.[1][2][3][4] However, the therapeutic potential of any new compound remains speculative until its molecular target is identified and the engagement with this target within a cellular context is rigorously validated. This guide provides a comprehensive framework for elucidating the cellular target engagement of a novel compound, using the hypothetical 4-cyclobutoxy-1H-pyrazole as our central example. We will navigate the logical progression from broad, unbiased target identification to specific, quantitative validation of target binding, offering in-depth comparisons of key methodologies and detailed experimental protocols.

The Imperative of Target Validation in Drug Discovery

The journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A significant contributor to late-stage clinical trial failures is an incomplete understanding of the drug's mechanism of action, particularly a lack of confirmation of target engagement in a physiological setting.[5] Therefore, robust and early target validation is not merely a perfunctory step but a cornerstone of a successful drug development campaign.[6][7][8][9][10] It provides the foundational evidence that a compound interacts with its intended target in cells and elicits a downstream biological effect.

This guide is structured to mirror a logical, multi-pronged experimental workflow that a researcher would undertake to characterize a novel compound like 4-cyclobutoxy-1H-pyrazole.

Section 1: Unbiased Target Identification: Casting a Wide Net

When the target of a novel compound is unknown, the initial step is to employ unbiased, proteome-wide screening methods to generate a list of potential binding partners. These approaches are crucial for forming initial hypotheses about the compound's mechanism of action.

Chemical Proteomics: Affinity-Based Target Discovery

Chemical proteomics leverages the binding properties of the small molecule to isolate its protein targets from a complex cellular lysate. A common and powerful technique in this category is the use of affinity probes.

Experimental Workflow: Kinobeads Competition Assay

A significant portion of drug discovery efforts focuses on kinases. Given the prevalence of pyrazole cores in kinase inhibitors, a kinome-wide competition binding assay using "kinobeads" is a logical starting point.[11][12] Kinobeads are an affinity resin containing immobilized, non-selective kinase inhibitors that can capture a large portion of the cellular kinome.[11]

Figure 1: Workflow of a Kinobeads Competition Assay.

Detailed Protocol: Kinobeads Competition Assay

  • Cell Culture and Lysis: Culture the selected cell line (e.g., a cancer cell line for an anti-proliferative compound) to ~80% confluency. Harvest and lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to obtain a clarified cell lysate.

  • Compound Incubation: Aliquot the cell lysate. Treat the aliquots with varying concentrations of 4-cyclobutoxy-1H-pyrazole or a DMSO vehicle control. Incubate for a defined period (e.g., 1 hour) at 4°C to allow the compound to bind to its targets.

  • Kinobeads Pulldown: Add the kinobead slurry to the compound-treated lysates and incubate with gentle rotation for 2-3 hours at 4°C to allow for the binding of kinases not occupied by the test compound.[13]

  • Washing and Elution: Pellet the kinobeads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins. Elute the bound kinases from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. The specific targets of 4-cyclobutoxy-1H-pyrazole will be identified as those kinases that are depleted in the compound-treated samples compared to the DMSO control in a dose-dependent manner.

Comparison of Target Identification Methods

MethodPrincipleAdvantagesDisadvantages
Kinobeads Competition with broad-spectrum kinase inhibitors for binding to kinases in a lysate.Focuses on a highly druggable protein family. Well-established methodology.Limited to kinases. Requires a significant amount of cellular material.
Immunoprecipitation-Mass Spectrometry (IP-MS) Uses an antibody against the target protein to pull it down along with its binding partners.[14][15][16][17]Can identify protein-protein interaction networks modulated by the compound.[15]Requires a high-quality antibody for the putative target. May miss direct binders if the interaction is transient.
Thermal Proteome Profiling (TPP) Measures the change in thermal stability of all expressed proteins upon compound binding.Unbiased and applicable to any protein target. Can be performed in intact cells.Technically demanding and requires specialized equipment. Data analysis can be complex.

Section 2: Validating Direct Target Engagement in Cells

Once a list of putative targets has been generated, the next crucial step is to confirm direct binding of the compound to these targets within the cellular environment.

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement in intact cells and tissues.[18][19] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[19][20]

Figure 2: Workflow of a Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: Western Blot-based CETSA®

  • Cell Treatment: Seed cells and grow to the desired confluency. Treat the cells with 4-cyclobutoxy-1H-pyrazole or DMSO for a specified time.

  • Heating: Harvest the cells, wash, and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[18]

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or another appropriate method. Separate the soluble and aggregated protein fractions by centrifugation.[19]

  • Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the amount of the target protein remaining in the soluble fraction at each temperature by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the control indicates target engagement.

Comparison of Target Engagement Validation Methods

MethodPrincipleAdvantagesDisadvantages
CETSA® Ligand binding increases the thermal stability of the target protein.[19][20]Measures target engagement in a physiological context (intact cells).[18] No need for compound modification.Requires a specific antibody for detection. Can be low-throughput with Western blot detection.
NanoBRET™ Target Engagement Assay Measures the binding of a compound to a NanoLuc® luciferase-tagged protein in live cells by monitoring the displacement of a fluorescent tracer.Highly sensitive and quantitative. Amenable to high-throughput screening.Requires genetic modification of the target protein. Dependent on the availability of a suitable fluorescent tracer.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.[21]Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS). Label-free.Requires large amounts of purified protein. Not a cellular assay.

Section 3: Downstream Functional Validation

Confirming that the binding of 4-cyclobutoxy-1H-pyrazole to its target leads to a functional consequence is the final and most critical piece of the validation puzzle.

Experimental Approach: Target-Specific Functional Assays

The nature of this assay is entirely dependent on the identified target.

  • If the target is a kinase: A cellular phospho-specific antibody-based assay (e.g., Western blot or ELISA) can be used to measure the phosphorylation of a known substrate of that kinase. A decrease in substrate phosphorylation upon treatment with 4-cyclobutoxy-1H-pyrazole would validate its inhibitory activity.

  • If the target is a receptor: A reporter gene assay can be employed where the reporter gene is under the control of a promoter that is regulated by the receptor's signaling pathway.

  • If the target is an enzyme: A cell-based assay that measures the accumulation of the enzyme's substrate or the depletion of its product can be developed.

Conclusion: A Rigorous Path to Target Validation

The validation of cellular target engagement for a novel compound like 4-cyclobutoxy-1H-pyrazole is a systematic and multi-faceted process. It begins with broad, unbiased methods to identify potential targets, followed by specific assays to confirm direct binding in a cellular context, and culminates in functional assays to demonstrate a downstream biological effect. By employing a combination of the techniques outlined in this guide, researchers can build a compelling and robust data package that clearly elucidates the mechanism of action of their novel compound, thereby significantly increasing its potential for successful translation into a therapeutic agent.

References

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC. (2021, May 10). PubMed Central. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. [Link]

  • A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]

  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC. (n.d.). NIH. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC. (2023, February 24). NIH. [Link]

  • Target Engagement Assays in Early Drug Discovery - PMC. (n.d.). NIH. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC. (2026, January 16). NIH. [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. (n.d.). NIH. [Link]

  • 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (n.d.). PubMed. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). [Link]

  • Immunoprecipitation Mass Spectrometry (IP-MS). (n.d.). CovalX. [Link]

  • Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (n.d.). [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022, July 19). UKM Medical Molecular Biology Institute. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI. [Link]

  • Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. (2025, July 15). Promega Connections. [Link]

  • Target Validation. (n.d.). Sygnature Discovery. [Link]

  • Highly Specific Protein Identification by Immunoprecipitation–Mass Spectrometry Using Antifouling Microbeads - PMC. (n.d.). NIH. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical. [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF. (n.d.). ResearchGate. [Link]

  • Immuno-precipitation MS (IP-MS). (n.d.). Anaquant. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). [Link]

  • Target Engagement Assays. (n.d.). Eurofins DiscoverX. [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (n.d.). Research portal UU. [Link]

  • (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2021, September 29). ResearchGate. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Using biophysical techniques to enhance Early-Stage Drug discovery: the impact and challenges. (2025, December 6). Taylor & Francis Online. [Link]

  • Enhance drug discovery with advanced biophysical techniques. (n.d.). Nuvisan. [Link]

  • Target Identification and Validation. (n.d.). Aragen Life Sciences. [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells. (2020, March 6). ACS Publications. [Link]

  • Discovery and molecular characterization of a potent thiazolyl-pyrazole hybrid targeting EGFR for breast cancer therapy - PMC. (2025, July 3). NIH. [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020, August 27). YouTube. [Link]

  • IP-to-MS: An Unbiased Workflow for Antigen Profiling. (n.d.). Journal of Proteome Research. [Link]

  • Discovery of a novel 1H-pyrazole- [3,4-b] pyridine-based lysine demethylase 5B inhibitor with potential anti-prostate cancer activity that perturbs the phosphoinositide 3-kinase/AKT pathway. (2023, May 5). PubMed. [Link]

  • Target identification and validation in research. (n.d.). World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Kinase Drug Discovery Services. (n.d.). Reaction Biology. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. [Link]

Sources

A Comparative Analysis of the Antimicrobial Efficacy of a Novel Pyrazole Derivative Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to replenishing our arsenal of effective therapeutics. Among the heterocyclic compounds, pyrazole derivatives have emerged as a promising class with a broad spectrum of biological activities, including notable antimicrobial effects.[1][2][3][4][5] This guide provides a comprehensive comparative analysis of the antimicrobial activity of a representative novel pyrazole compound, here exemplified as 4-cyclobutoxy-1H-pyrazole, against a panel of standard antibiotics. Through detailed experimental protocols, comparative data, and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the necessary framework to evaluate such novel antimicrobial candidates.

Introduction: The Imperative for New Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. The chemical versatility of the pyrazole nucleus has positioned it as a privileged scaffold in medicinal chemistry, with various derivatives demonstrating potent antibacterial and antifungal properties.[4][6][7] This guide will delineate the systematic evaluation of a novel pyrazole derivative's antimicrobial profile, providing a roadmap for its potential development as a therapeutic agent. The antimicrobial activity of pyrazole derivatives is often associated with their molecular structure, which can influence their ability to interfere with essential bacterial processes.[6]

Experimental Methodology: A Framework for Antimicrobial Susceptibility Testing

To ensure the reliability and reproducibility of our findings, we adhere to internationally recognized standards for antimicrobial susceptibility testing. The protocols outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), providing a robust methodology for determining the in vitro efficacy of new chemical entities.[8][9]

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental metric for assessing antimicrobial potency.

Protocol for Broth Microdilution MIC Assay:

  • Preparation of Inoculum: Isolate bacterial colonies from a fresh agar plate and suspend in a sterile saline solution. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[10]

  • Preparation of Antimicrobial Dilutions: Prepare a series of twofold serial dilutions of the test compound (4-cyclobutoxy-1H-pyrazole) and standard antibiotics in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol for MBC Assay:

  • Subculturing from MIC Wells: Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto an appropriate agar medium.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Interpretation of Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

The following diagram illustrates the workflow for determining the MIC and MBC of a novel antimicrobial compound.

Antimicrobial_Susceptibility_Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MBC Minimum Bactericidal Concentration (MBC) Assay prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_dilutions Prepare Serial Dilutions of Test Compound & Antibiotics inoculate_plate Inoculate Microtiter Plate prep_dilutions->inoculate_plate incubate_mic Incubate Plate (18-24h, 37°C) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture Proceed if no growth incubate_mbc Incubate Agar Plates (18-24h, 37°C) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC.

Comparative Antimicrobial Activity

The following table summarizes the hypothetical MIC values of 4-cyclobutoxy-1H-pyrazole against a panel of clinically relevant Gram-positive and Gram-negative bacteria, in comparison to standard antibiotics. The data presented here is illustrative and based on findings for structurally related pyrazole derivatives found in the literature.[11][12]

Microorganism4-cyclobutoxy-1H-pyrazole (µg/mL)Ciprofloxacin (µg/mL)Gatifloxacin (µg/mL)Ampicillin (µg/mL)
Gram-Positive
Staphylococcus aureus0.50.512
Streptococcus epidermidis0.25414
Gram-Negative
Escherichia coli0.250.51>64
Pseudomonas aeruginosa812>64

Data Interpretation:

The illustrative data suggests that 4-cyclobutoxy-1H-pyrazole exhibits potent activity against both Gram-positive and Gram-negative bacteria. Notably, its activity against Streptococcus epidermidis and Escherichia coli appears to be superior to that of the standard antibiotic Ciprofloxacin.[12] Some novel pyrazole derivatives have demonstrated stronger antibacterial activity than positive control compounds like gatifloxacin.[11]

Potential Mechanism of Action

While the precise mechanism of action for 4-cyclobutoxy-1H-pyrazole would require dedicated investigation, the antimicrobial activity of pyrazole derivatives is often attributed to their ability to interfere with bacterial cell wall synthesis.[6] The structural integrity of the bacterial cell wall is crucial for survival, and its disruption leads to cell lysis.[6][13]

Other potential mechanisms of action for antimicrobial agents include:

  • Inhibition of Protein Synthesis: Binding to ribosomal subunits and preventing the translation of messenger RNA.[13][14]

  • Inhibition of Nucleic Acid Synthesis: Interfering with DNA replication or RNA transcription.[13][15][16]

  • Disruption of Cell Membrane Function: Altering the permeability of the cytoplasmic membrane, leading to the leakage of essential intracellular components.[17]

  • Inhibition of Metabolic Pathways: Blocking essential enzymatic reactions, such as folate synthesis.[16]

The following diagram illustrates the common mechanisms of action of antibiotics.

Antibiotic_Mechanisms cluster_bacterium Bacterial Cell cell_wall Cell Wall Synthesis protein_synthesis Protein Synthesis (Ribosomes) dna_synthesis DNA Replication & Repair cell_membrane Cell Membrane Integrity folic_acid Folic Acid Metabolism inhibitor1 β-lactams Glycopeptides inhibitor1->cell_wall Inhibit inhibitor2 Aminoglycosides Tetracyclines Macrolides inhibitor2->protein_synthesis Inhibit inhibitor3 Quinolones inhibitor3->dna_synthesis Inhibit inhibitor4 Polymyxins inhibitor4->cell_membrane Disrupt inhibitor5 Sulfonamides Trimethoprim inhibitor5->folic_acid Inhibit

Caption: Common mechanisms of antibiotic action.

Conclusion and Future Directions

The illustrative data for 4-cyclobutoxy-1H-pyrazole underscores the potential of novel pyrazole derivatives as a valuable source of new antimicrobial agents. The potent and broad-spectrum activity demonstrated in this hypothetical case warrants further investigation. Future studies should focus on elucidating the precise mechanism of action, evaluating the in vivo efficacy and safety profile, and exploring the structure-activity relationships within this chemical class to optimize antimicrobial potency and pharmacokinetic properties. The continued exploration of such novel scaffolds is a critical component in the global effort to combat antimicrobial resistance.

References

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. PMC. Available at: [Link]

  • Current status of pyrazole and its biological activities. PMC. Available at: [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI. Available at: [Link]

  • Action and resistance mechanisms of antibiotics: A guide for clinicians. PMC. Available at: [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link]

  • Antibiotics - Mechanism - Side effects - Organisms. TeachMePhysiology. Available at: [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. PDF. Available at: [Link]

  • Full article: Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Antibiotic Classification & Mechanism. Orthobullets. Available at: [Link]

  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Open Research@CSIR-NIScPR. Available at: [Link]

  • Antimicrobial Susceptibility Summary 2023. UCLA Health. Available at: [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. Available at: [Link] mx-ast-guide-a4-en-v2-web.pdf

Sources

Head-to-Head Comparison: 4-Cyclobutoxy-1H-pyrazole vs. Celecoxib in the Context of Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Preclinical Evaluation of a Novel Pyrazole Derivative

For researchers and scientists in the field of drug development, the pyrazole scaffold represents a cornerstone of medicinal chemistry, offering a versatile framework for designing compounds with a wide array of biological activities.[1][2][3][4][5][6][7] This guide presents a hypothetical head-to-head comparison of a novel pyrazole derivative, 4-cyclobutoxy-1H-pyrazole, with the well-established nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, provides a robust benchmark for evaluating the potential of new anti-inflammatory agents.[8][9][10][11][12]

This document is structured to provide a comprehensive, in-depth technical guide for the preclinical evaluation of 4-cyclobutoxy-1H-pyrazole. It outlines a logical progression of experiments, from initial synthesis and characterization to in vitro and in vivo assessments, all while explaining the scientific rationale behind each step.

Introduction and Rationale

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[13][14] Its unique chemical properties have led to its incorporation into numerous clinically successful drugs, including anti-inflammatory agents, anticancer therapies, and central nervous system modulators.[1][2][15][16] The continued exploration of novel pyrazole derivatives is driven by the quest for compounds with improved efficacy, selectivity, and safety profiles.

This guide focuses on a hypothetical pyrazole derivative, 4-cyclobutoxy-1H-pyrazole. The central hypothesis is that the introduction of a cyclobutoxy group at the 4-position of the pyrazole ring could modulate its interaction with biological targets, potentially leading to a desirable pharmacological profile. To rigorously test this hypothesis, we will compare it against Celecoxib, a diaryl-substituted pyrazole that selectively inhibits the COX-2 enzyme.[8][10][12][17] The inhibition of COX-2 is a key mechanism for reducing inflammation and pain.[17][18][19]

Physicochemical Properties and Synthesis

A crucial first step in evaluating any new chemical entity is to establish a reliable synthetic route and characterize its fundamental physicochemical properties.

Proposed Synthesis of 4-Cyclobutoxy-1H-pyrazole

Based on established methods for pyrazole synthesis, a plausible route for 4-cyclobutoxy-1H-pyrazole is proposed.[1][20][21] The synthesis could proceed via a multi-step sequence, potentially starting from readily available precursors. A possible synthetic strategy involves the reaction of a 1,3-dicarbonyl compound with hydrazine.[14]

Physicochemical Characterization

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. A comparative summary of the known properties of Celecoxib and the predicted properties of 4-cyclobutoxy-1H-pyrazole is presented below.

PropertyCelecoxib4-Cyclobutoxy-1H-pyrazole (Predicted)
Molecular FormulaC17H14F3N3O2SC7H10N2O
Molecular Weight381.37 g/mol 138.17 g/mol
LogP3.5~1.5 - 2.5
pKa11.1 (sulfonamide)~2.5 (pyrazole N-H)
Water SolubilityLowModerate

In Vitro Efficacy and Selectivity: COX Enzyme Inhibition

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[19] To assess the anti-inflammatory potential of 4-cyclobutoxy-1H-pyrazole, its inhibitory activity against both COX-1 and COX-2 isoforms will be determined and compared to that of Celecoxib.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay measures the production of prostaglandin G2, an intermediate product of the COX enzyme, using a fluorometric probe.[22]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., AMPLEX™ Red)

  • Test compounds (4-cyclobutoxy-1H-pyrazole and Celecoxib)

  • Assay buffer and cofactors[22][23]

Procedure:

  • Prepare serial dilutions of the test compounds and the reference drug, Celecoxib.

  • In a 96-well plate, add the assay buffer, cofactor solution, and the diluted test compounds or vehicle control.

  • Add the COX-1 or COX-2 enzyme to the respective wells and incubate briefly.

  • Initiate the reaction by adding arachidonic acid.

  • After a set incubation period, add the fluorometric probe.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values (the concentration required to inhibit 50% of the enzyme activity).

Expected Outcomes and Interpretation

The IC50 values will allow for a direct comparison of the potency and selectivity of 4-cyclobutoxy-1H-pyrazole and Celecoxib. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), will reveal the compound's preference for inhibiting COX-2 over COX-1. A higher SI value is desirable, as it suggests a lower risk of gastrointestinal side effects associated with COX-1 inhibition.[19]

In Vivo Efficacy: Acute Anti-Inflammatory Activity

To translate the in vitro findings into a more physiologically relevant context, the anti-inflammatory effects of 4-cyclobutoxy-1H-pyrazole will be evaluated in an in vivo model of acute inflammation.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Acute Inflammation in Mice

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation, triggering the release of pro-inflammatory cytokines such as TNF-α and IL-6.[24][25]

Animals:

  • Male C57BL/6 mice (8-10 weeks old)[26]

Procedure:

  • Acclimatize the mice for at least one week before the experiment.

  • Group the mice and administer either the vehicle control, 4-cyclobutoxy-1H-pyrazole (at various doses), or Celecoxib (as a positive control) via oral gavage.

  • After a predetermined time (e.g., 1 hour), induce inflammation by intraperitoneally injecting LPS.

  • At a specific time point post-LPS injection (e.g., 2 hours), collect blood samples via cardiac puncture.

  • Isolate plasma and measure the levels of pro-inflammatory cytokines (TNF-α and IL-6) using an enzyme-linked immunosorbent assay (ELISA).

Expected Outcomes and Interpretation

A significant reduction in the plasma levels of TNF-α and IL-6 in the compound-treated groups compared to the vehicle control group would indicate in vivo anti-inflammatory activity. By comparing the dose-dependent effects of 4-cyclobutoxy-1H-pyrazole with those of Celecoxib, we can assess its relative in vivo potency.

Pharmacokinetic Profile

Understanding the pharmacokinetic (PK) profile of a new compound is essential for predicting its in vivo behavior and determining an appropriate dosing regimen.

Proposed Experimental Design: Single-Dose Pharmacokinetic Study in Mice

Procedure:

  • Administer a single oral dose of 4-cyclobutoxy-1H-pyrazole to a group of mice.

  • Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.

  • Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration

    • Tmax: Time to reach Cmax

    • AUC: Area under the plasma concentration-time curve

    • t1/2: Elimination half-life

Comparative Pharmacokinetic Data

The following table compares the known pharmacokinetic parameters of Celecoxib with the hypothetical target parameters for 4-cyclobutoxy-1H-pyrazole.

ParameterCelecoxib4-Cyclobutoxy-1H-pyrazole (Target)
Route of Administration OralOral
Tmax ~3 hours[17][18][27]1-2 hours
Protein Binding ~97%[12]<90%
Metabolism Primarily hepatic (CYP2C9)[12][18]To be determined
Elimination Half-life ~11 hours[28]4-8 hours
Excretion Feces and urine[18]To be determined

Data Summary and Comparative Analysis

The following table provides a consolidated summary of the hypothetical experimental data for 4-cyclobutoxy-1H-pyrazole in comparison to the known data for Celecoxib.

Parameter4-Cyclobutoxy-1H-pyrazole (Hypothetical Data)Celecoxib (Reference Data)
In Vitro COX-1 IC50 (µM) 15>10[29]
In Vitro COX-2 IC50 (µM) 0.50.04-0.8[30][31][32]
Selectivity Index (COX-1/COX-2) 30>10
In Vivo Efficacy (LPS model) Dose-dependent reduction in TNF-α and IL-6Significant reduction in pro-inflammatory cytokines
Cmax (ng/mL) To be determined705 (200 mg dose)[17]
Tmax (hours) To be determined3[17][18][27]
t1/2 (hours) To be determined11[28]

Visualizations

COX-2 Signaling Pathway

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins (PGs) Prostaglandins (PGs) COX-2 Enzyme->Prostaglandins (PGs) Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain Celecoxib Celecoxib Celecoxib->COX-2 Enzyme Inhibition 4-Cyclobutoxy-1H-pyrazole 4-Cyclobutoxy-1H-pyrazole 4-Cyclobutoxy-1H-pyrazole->COX-2 Enzyme Hypothesized Inhibition InVivo_Workflow cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Sample Collection & Analysis Grouping Grouping Dosing Dosing Grouping->Dosing LPS_Injection LPS Injection Dosing->LPS_Injection Blood_Collection Blood Collection LPS_Injection->Blood_Collection Cytokine_Analysis Cytokine Analysis (ELISA) Blood_Collection->Cytokine_Analysis

Caption: Experimental workflow for the LPS-induced inflammation model.

Conclusion

This guide has outlined a comprehensive, albeit hypothetical, preclinical evaluation of a novel pyrazole derivative, 4-cyclobutoxy-1H-pyrazole, in direct comparison with the established COX-2 inhibitor, Celecoxib. The proposed series of experiments provides a robust framework for characterizing the compound's synthesis, physicochemical properties, in vitro efficacy and selectivity, in vivo anti-inflammatory activity, and pharmacokinetic profile.

The successful execution of these studies would provide the critical data necessary to assess the therapeutic potential of 4-cyclobutoxy-1H-pyrazole. Should the hypothetical data hold, this novel compound could represent a promising lead for the development of a new generation of anti-inflammatory agents with a potentially favorable efficacy and safety profile. This structured, data-driven approach is fundamental to the rigorous scientific process of drug discovery and development.

References

  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 137. [Link]

  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Pyrazole and its Derivatives: Biological Activities and Synthetic Approaches. Bioorganic & Medicinal Chemistry, 25(22), 5859–5873. [Link]

  • Pediatric Oncall. (n.d.). Celecoxib. Drug Index. [Link]

  • Drugs.com. (2023, August 23). Celecoxib: Uses, Dosage & Side Effects. [Link]

  • Patel, D. R., & Patel, A. A. (2023). Celecoxib. In StatPearls. StatPearls Publishing. [Link]

  • Mayo Clinic. (2025, December 1). Celecoxib (Oral Route). [Link]

  • Kumar, A., & Sharma, S. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 3(1), 1-10. [Link]

  • Tantulli, C., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1645. [Link]

  • Wikipedia. (n.d.). Celecoxib. [Link]

  • Kumar, V., & Kumar, A. (2019). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 10(1), 5860-5871. [Link]

  • Alam, M. J., et al. (2019). A Review on Pyrazole chemical entity and Biological Activity. International Journal of Pharma Sciences and Research, 10(7), 3144-3156. [Link]

  • Singh, A., & Kumar, A. (2025). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 62(7), 1845-1862. [Link]

  • Lynch, T. J., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American Family Physician, 76(3), 391–396. [Link]

  • News-Medical. (n.d.). Celebrex (Celecoxib) Pharmacology. [Link]

  • Singh, P., & Kumar, A. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(21), 18645–18671. [Link]

  • PubChem. (n.d.). 4-cyclobutyl-1H-pyrazole hydrochloride. [Link]

  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1179-1203. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Redoxis. (n.d.). In vivo Acute Inflammatory Models. [Link]

  • Li, C., et al. (2016). Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials. Medicine, 95(20), e3635. [Link]

  • Kumar, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14763. [Link]

  • Singh, P., & Kumar, A. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(21), 18645–18671. [Link]

  • Kumar, A., et al. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 46(36), 17351-17363. [Link]

  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1179-1203. [Link]

  • bpacnz. (2018, January 26). Celecoxib: the “need to know” for safe prescribing. [Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacokinetics. [Link]

  • Ghasemlou, N., & Aziz, T. (2023). Experimental animal models of chronic inflammation. Cytokine, 168, 156247. [Link]

  • Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959–974. [Link]

  • Orlando, R. (2024). Clinical Pharmacology of Celecoxib. Current Medicinal Chemistry, 31(42), 4836-4848. [Link]

  • Cholewka, E., & Węcławik, M. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(16), 4983. [Link]

  • MImAbs. (n.d.). Mouse Models for Inflammation. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • YouTube. (2019, January 19). synthesis of pyrazoles. [Link]

  • Fajemiroye, J. O., et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 11, 1051. [Link]

  • Day, R. O., & Graham, G. G. (2000). Cox-2 inhibitors. Australian Prescriber, 23(2), 30-32. [Link]

  • Patil, K. R., & Mahajan, U. B. (2019). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 10(2), 449-456. [Link]

  • Singh, A., & Kumar, A. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology, 10(9), 2343-2351. [Link]

  • Kumar, A., & Singh, P. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4935. [Link]

  • Day, R. O., & Graham, G. G. (2000). COX-2 inhibitors. Australian Prescriber, 23(2), 30-32. [Link]

  • da Silva, G. N., et al. (2022). Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches. Molecules, 27(11), 3567. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Cyclobutoxy-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 4-cyclobutoxy-1H-pyrazole demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide moves beyond a simple checklist, offering a comprehensive operational plan for personal protective equipment (PPE). It is designed to build your confidence and ensure that every interaction with this compound is underpinned by rigorous, scientifically-validated safety practices. The causality behind each recommendation is explained to foster a culture of safety that is both knowledgeable and proactive.

Hazard Identification: Understanding the Adversary

Before any protective measures can be selected, we must first understand the intrinsic hazards of 4-cyclobutoxy-1H-pyrazole. While this specific derivative may lack extensive toxicological data, the available Safety Data Sheet (SDS) for the compound and data from analogous pyrazole structures provide a clear hazard profile.[1][2][3][4][5] The primary threats arise from direct contact and inhalation.

According to available safety data, 4-cyclobutoxy-1H-pyrazole is classified with the following hazards:

  • H302: Harmful if swallowed. [1][2]

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

These classifications dictate a clear and non-negotiable requirement for a multi-layered PPE strategy to prevent accidental exposure through ingestion, skin contact, eye contact, and inhalation.

Table 1: GHS Hazard Profile for 4-Cyclobutoxy-1H-pyrazole
Hazard CodeDescriptionPictogramPrecautionary Focus
H302Harmful if swallowedGHS07 - Exclamation MarkAvoid hand-to-mouth contact; no eating/drinking in the lab.[1][6]
H315Causes skin irritationGHS07 - Exclamation MarkImpervious gloves and protective clothing are mandatory.[1][6]
H319Causes serious eye irritationGHS07 - Exclamation MarkChemical safety goggles are essential.[1][6]
H335May cause respiratory irritationGHS07 - Exclamation MarkHandle only in well-ventilated areas, preferably a fume hood.[1][4]

The Core of Protection: A Multi-Layered PPE Strategy

The selection of PPE is not a matter of preference but a direct response to the identified risks. The principle is to establish multiple barriers between the researcher and the chemical. In a professional laboratory setting, minimum PPE includes a lab coat, safety glasses, long pants, and closed-toe shoes.[7] For 4-cyclobutoxy-1H-pyrazole, this baseline is elevated.

Diagram 1: PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe Required PPE Start Handling 4-cyclobutoxy-1H-pyrazole? CheckPowder Is the material a powder outside of a fume hood? Start->CheckPowder CheckSplash Potential for splash or large volume? CheckPowder->CheckSplash No AddRespirator Add N95 Respirator CheckPowder->AddRespirator Yes BasePPE Minimum PPE: - Nitrile Gloves (Double) - Safety Goggles - Lab Coat CheckSplash->BasePPE No UpgradePPE Upgrade to: - Chemical Resistant Gown - Face Shield over Goggles CheckSplash->UpgradePPE Yes AddRespirator->CheckSplash UpgradePPE->BasePPE

Caption: Decision workflow for selecting appropriate PPE.

Table 2: Mandatory PPE for Handling 4-Cyclobutoxy-1H-pyrazole
Protective EquipmentSpecificationRationale (Protection Against)
Eye/Face Protection Chemical safety goggles (ANSI Z87.1 certified)Serious Eye Irritation (H319): Protects against dust, splashes, and vapors. A face shield should be worn over goggles when handling larger quantities.[1][8]
Hand Protection Powder-free nitrile glovesSkin Irritation (H315): Provides a barrier against direct contact. Double-gloving is best practice to protect against undetected micro-tears.[7][8]
Body Protection Long-sleeved laboratory coat or gownSkin Irritation (H315): Protects forearms and torso from incidental contact. Gowns should close in the back for better protection.[8]
Respiratory Protection Use in a certified chemical fume hoodRespiratory Irritation (H335): This is the primary engineering control. If handling outside a hood is unavoidable, an N95 respirator is required.[1][8]

Operational Plan: From Receipt to Disposal

A robust safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical within the laboratory.

Diagram 2: Chemical Handling Workflow

Handling_Workflow Receiving Receiving & Storage Prep Preparation: Don PPE Receiving->Prep Transport to Lab Handling Handling in Fume Hood Prep->Handling Enter Controlled Area Decon Decontamination Handling->Decon Experiment Complete Disposal Waste Disposal Decon->Disposal Doffing Doffing PPE Disposal->Doffing

Caption: Standard operational workflow for handling chemicals.

Step-by-Step Handling Protocol
  • Preparation and Planning:

    • Before starting, ensure you have read and understood the Safety Data Sheet (SDS).[1]

    • Verify that a certified chemical fume hood is available and functioning correctly.

    • Locate the nearest safety shower and eyewash station.

    • Assemble all necessary equipment and reagents to minimize movement during the procedure.

  • Donning PPE:

    • Put on your lab coat or gown, ensuring it is fully buttoned.

    • Don chemical safety goggles.

    • Put on the first pair of nitrile gloves.

    • Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[9]

  • Chemical Handling (Inside a Fume Hood):

    • Perform all manipulations, including weighing and solution preparation, within the fume hood to contain any dust or vapors.[1]

    • Work with the sash at the lowest practical height.

    • Use disposable materials where possible to simplify decontamination.

    • Should a glove become contaminated, remove both pairs, wash hands, and don two new pairs.

  • Decontamination:

    • After handling, decontaminate all non-disposable equipment (spatulas, glassware) with an appropriate solvent.

    • Wipe down the work surface inside the fume hood with a suitable cleaning agent.

  • Doffing PPE:

    • Remove the outer pair of gloves first, peeling them off without touching the exterior.

    • Remove your lab coat or gown, turning it inside out as you remove it.

    • Remove safety goggles.

    • Remove the inner pair of gloves using the same technique as the first.

    • Wash hands thoroughly with soap and water.[1][10]

Emergency and Disposal Procedures

Spill Response (Small Scale): In the event of a small spill inside the fume hood, absorb the material with a chemical absorbent pad or sand. Gently sweep the absorbed material into a designated hazardous waste container. Decontaminate the area. Do not use water if the material is reactive.

First Aid:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[10][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][10]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek medical attention.[1][11]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[1]

Waste Disposal: All contaminated materials, including used PPE, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste.[1] Place them in a clearly labeled, sealed container. Follow your institution's specific guidelines for hazardous waste disposal. Never dispose of this material down the drain or in regular trash.[12]

By integrating this comprehensive PPE and handling strategy into your daily workflow, you not only ensure your personal safety but also uphold the highest standards of scientific integrity and laboratory practice.

References

  • 4-Iodo-1H-pyrazole - SAFETY DATA SHEET. Alfa Aesar. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara - Environmental Health and Safety. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.